Lanicemine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJHFYAGQZYCLC-GXKRWWSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153322-06-6 | |
| Record name | Lanicemine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANICEMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lanicemine Dihydrochloride: A Technical Guide to Synthesis, Purification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanicemine ((S)-1-phenyl-2-(pyridin-2-yl)ethanamine), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential as a rapid-acting antidepressant with a favorable side-effect profile compared to ketamine. This technical guide provides an in-depth overview of the synthesis and purification methods for its dihydrochloride (B599025) salt, along with a detailed exploration of its mechanism of action through the NMDA receptor signaling pathway. The information presented herein is compiled from publicly available scientific literature and patents, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Synthesis of Lanicemine Dihydrochloride
The synthesis of Lanicemine, a chiral amine, involves the creation of its core structure, (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, followed by its conversion to the dihydrochloride salt. The key challenge in the synthesis is the establishment of the correct stereochemistry at the chiral center. While specific process chemistry details from its original developer, AstraZeneca, are proprietary, the synthesis can be approached through established methods for chiral amine synthesis, such as asymmetric synthesis or resolution of a racemic mixture.
A likely synthetic approach, based on analogous chemical syntheses and patent literature, involves the following key steps:
-
Formation of the racemic base: Condensation of benzaldehyde (B42025) and 2-picoline followed by reduction.
-
Chiral resolution: Separation of the desired (S)-enantiomer from the racemic mixture.
-
Salt formation: Conversion of the purified (S)-enantiomer into the dihydrochloride salt.
Experimental Protocol: Synthesis of Racemic 1-phenyl-2-(pyridin-2-yl)ethanamine
This protocol describes a plausible method for the synthesis of the racemic precursor to Lanicemine.
-
Condensation: 2-Picoline is deprotonated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C) to form the corresponding anion. Benzaldehyde is then added to the reaction mixture, leading to an aldol-type condensation to form 1-phenyl-2-(pyridin-2-yl)ethanol.
-
Oxidation: The resulting alcohol is oxidized to the corresponding ketone, 1-phenyl-2-(pyridin-2-yl)ethanone, using a standard oxidizing agent like manganese dioxide (MnO2) or a Swern oxidation.
-
Reductive Amination: The ketone is then subjected to reductive amination. This can be achieved by treating the ketone with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation, to yield racemic 1-phenyl-2-(pyridin-2-yl)ethanamine.
Experimental Protocol: Chiral Resolution of 1-phenyl-2-(pyridin-2-yl)ethanamine
The separation of the desired (S)-enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation is a classical and effective method for this purpose.
-
Salt Formation: The racemic amine is treated with a chiral acid, such as (+)-tartaric acid or a derivative, in a suitable solvent (e.g., methanol (B129727) or ethanol). This reaction forms a mixture of two diastereomeric salts: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system. Through careful control of temperature and concentration, the less soluble diastereomer can be selectively crystallized out of the solution.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine can then be extracted into an organic solvent.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Formation of this compound
-
Dissolution: The purified (S)-1-phenyl-2-(pyridin-2-yl)ethanamine is dissolved in a suitable organic solvent, such as isopropanol (B130326) or diethyl ether.
-
Acidification: A solution of hydrochloric acid (HCl) in the same or a miscible solvent (e.g., HCl in isopropanol) is added dropwise to the amine solution with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Purification of this compound
The final purity of this compound is crucial for its use in research and potential clinical applications. The primary method for purification is recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is one in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents, such as ethanol/water or isopropanol/diethyl ether, may be effective.
-
Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent system.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, and the mixture is briefly heated before being filtered through a pad of celite to remove the carbon.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
| Purification Method | Principle | Typical Solvents | Expected Purity |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Ethanol/Water, Isopropanol/Diethyl Ether | >99% |
| Column Chromatography (for the free base) | Differential adsorption of the compound and impurities on a stationary phase. | Silica gel with a mobile phase of Hexane/Ethyl Acetate with Triethylamine | >98% |
Mechanism of Action: NMDA Receptor Signaling Pathway
Lanicemine exerts its effects by acting as a low-trapping, non-competitive antagonist at the NMDA receptor. This receptor is a crucial component of glutamatergic neurotransmission in the central nervous system and plays a key role in synaptic plasticity, learning, and memory.[1][2][3] Overactivation of the NMDA receptor is implicated in excitotoxicity and the pathophysiology of depression.[2]
By blocking the NMDA receptor ion channel, Lanicemine modulates downstream signaling cascades that are believed to underlie its rapid antidepressant effects.[4]
Signaling Pathway Diagram
Caption: Lanicemine's antagonism of the NMDA receptor leads to downstream signaling changes.
Key Downstream Signaling Events:
-
Inhibition of ERK1/2 Pathway: Blockade of the NMDA receptor can lead to a decrease in the activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[1] This, in turn, can reduce the phosphorylation of the cAMP-responsive element-binding protein (CREB), a transcription factor involved in neuronal survival and plasticity.[1]
-
Activation of the mTOR Pathway: Paradoxically, NMDA receptor antagonism can lead to the disinhibition and subsequent activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4] This is thought to occur through a reduction in the activity of eukaryotic elongation factor 2 (eEF2) kinase, leading to an increase in protein synthesis.
-
Increased BDNF Expression: The activation of the mTOR pathway is linked to an increase in the translation and release of Brain-Derived Neurotrophic Factor (BDNF).[4] BDNF is a key neurotrophin that promotes synaptogenesis, neuronal survival, and synaptic plasticity.
-
Enhanced Synaptic Plasticity: The culmination of these signaling events is an increase in synaptic plasticity, including the formation of new synapses (synaptogenesis), particularly in brain regions implicated in depression, such as the prefrontal cortex and hippocampus.[4] This rapid enhancement of synaptic connections is hypothesized to be the primary mechanism behind the fast-acting antidepressant effects of NMDA receptor antagonists.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Overall workflow for this compound synthesis and analysis.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of this compound. The provided experimental protocols are based on established chemical principles and publicly available information, offering a solid foundation for researchers. The elucidation of the NMDA receptor signaling pathway highlights the complex molecular mechanisms underlying the potential therapeutic effects of this compound. Further research into the process optimization of its synthesis and a more detailed understanding of its specific interactions with downstream signaling components will be crucial for its future development.
References
Lanicemine Dihydrochloride: A Comprehensive Technical Guide to its Chemical Characterization and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanicemine dihydrochloride (B599025), also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It was investigated for its potential as a rapid-acting antidepressant with a reduced side-effect profile compared to other NMDA receptor antagonists like ketamine.[4][5] Although its clinical development was discontinued, Lanicemine remains a significant compound of interest for researchers studying the glutamatergic system and the development of novel therapeutics for neuropsychiatric disorders.
This technical guide provides a comprehensive overview of the chemical characterization and analysis of Lanicemine dihydrochloride. It is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this and similar compounds. This document details the physicochemical properties, analytical methodologies, and biological context of this compound, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Chemical and Physical Properties
Lanicemine is chemically described as (1S)-1-Phenyl-2-(pyridin-2-yl)ethanamine.[4] The dihydrochloride salt form enhances its water solubility and stability.[2]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆Cl₂N₂ | [6] |
| Molecular Weight | 271.19 g/mol | [6] |
| CAS Number | 153322-06-6 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | Not publicly available | |
| Purity | ≥95% | [7] |
Solubility
The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and in vitro/in vivo studies.
| Solvent | Solubility | Reference |
| Water | Soluble | [2] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (368.75 mM) | [3] |
| DMSO | Soluble |
Biological Activity
Lanicemine's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, a key component of the glutamatergic system in the central nervous system.
| Parameter | Value | Cell Line/System | Reference |
| Kᵢ (NMDA Receptor) | 0.56-2.1 μM | [2][3] | |
| IC₅₀ | 4-7 μM | CHO cells | [2][3] |
| IC₅₀ | 6.4 μM | Xenopus oocyte cells | [2][3] |
Analytical Methodologies
A precise and accurate analytical methodology is crucial for the quantification and characterization of this compound in both bulk form and biological matrices.
High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is essential for assessing the purity and stability of this compound. While a specific, detailed public method is not available, a general approach based on common practices for similar pharmaceutical compounds is outlined below.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Lanicemine.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase, to a known concentration.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for hydrochloride salts.
-
Techniques:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To determine the carbon framework of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and aid in unambiguous signal assignment.
-
-
Data Processing: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
While a complete, assigned NMR spectrum for this compound is not publicly available, the expected regions for the proton signals can be predicted based on its chemical structure.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Lanicemine, which is crucial for its identification and for metabolism studies.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for polar molecules like Lanicemine.
-
Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To induce fragmentation of the parent ion and generate a characteristic fragmentation pattern that can be used for structural confirmation and quantification in complex matrices.
Signaling Pathway
Lanicemine exerts its effects by modulating the NMDA receptor signaling pathway. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.
Conclusion
This technical guide provides a foundational overview of the chemical characterization and analysis of this compound. The information compiled herein, including its physicochemical properties, analytical methodologies, and biological context, is intended to support further research and development in the field of neuroscience and psychopharmacology. While detailed, validated analytical protocols are not widely published, the general procedures outlined provide a strong starting point for researchers to develop and validate their own methods for the study of this intriguing molecule.
References
Lanicemine Dihydrochloride: A Technical Guide to its NMDA Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike ketamine, another NMDA receptor antagonist, lanicemine was developed to have a reduced psychotomimetic side-effect profile. This technical guide provides an in-depth overview of the NMDA receptor subtype selectivity of lanicemine dihydrochloride, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Core Data: NMDA Receptor Subtype Selectivity
Lanicemine acts as an uncompetitive antagonist, binding within the ion channel pore of the NMDA receptor. Its affinity and inhibitory concentration have been determined for the overall receptor and for specific subtypes.
Quantitative Data Summary
The following tables summarize the known binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various NMDA receptor configurations.
| Assay | Ligand/Method | This compound | Reference |
| Binding Affinity (Ki) | [3H]MK-801 | 0.56 - 2.1 µM | [1][2][3][4] |
| 10.67 µM | [5] | ||
| Functional Inhibition (IC50) | Xenopus oocytes | 6.4 µM | [1][2][3][4] |
| CHO cells | 4 - 7 µM | [1][2][3][4] |
| Receptor Subtype | Assay | This compound IC50 Ratio | Reference |
| GluN2A vs. GluN2B | Xenopus oocytes | 1.4 | [2] |
Note: Data regarding the binding affinity and functional inhibition of lanicemine for NMDA receptors containing GluN2C and GluN2D subunits are not publicly available. The available data indicates a lack of significant selectivity between the GluN2A and GluN2B subtypes.
Experimental Protocols
Detailed experimental protocols for the determination of NMDA receptor subtype selectivity of lanicemine by its developers are not publicly available. However, the following sections describe standard and widely accepted methodologies for such investigations.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol describes a representative method for determining the binding affinity (Ki) of a compound like lanicemine to the NMDA receptor using a radiolabeled ligand such as [3H]MK-801, which also binds within the channel pore.
Objective: To determine the equilibrium dissociation constant (Ki) of lanicemine for the NMDA receptor channel binding site.
Materials:
-
Test compound: this compound
-
Radioligand: [3H]MK-801
-
Rat cortical membranes (or cell lines expressing specific NMDA receptor subtypes)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate (B1630785) and glycine (B1666218) (co-agonists to open the channel)
-
Non-specific binding control (e.g., high concentration of a non-labeled channel blocker like ketamine or MK-801)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands. Resuspend the final pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]MK-801, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled competitor).
-
Incubation: Add glutamate and glycine to all wells to ensure the NMDA receptor channels are in an open state, allowing access of the channel blockers. Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the lanicemine concentration. Determine the IC50 value (the concentration of lanicemine that inhibits 50% of the specific [3H]MK-801 binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition
This protocol outlines a method to assess the functional inhibition of NMDA receptor subtypes by lanicemine using whole-cell patch-clamp recordings from cells expressing specific receptor subunits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of lanicemine on NMDA receptor-mediated currents for different subtypes.
Materials:
-
Cell line (e.g., HEK293 or Xenopus oocytes) transfected with specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).
-
External recording solution (containing physiological concentrations of ions).
-
Internal pipette solution (containing appropriate ions to mimic the intracellular environment).
-
NMDA receptor agonists (glutamate and glycine).
-
This compound solutions of varying concentrations.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line and transfect with plasmids encoding the desired NMDA receptor subunits.
-
Patch Pipette Preparation: Fabricate glass micropipettes and fill them with the internal solution.
-
Whole-Cell Configuration: Approach a transfected cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV) to relieve the magnesium block.
-
Agonist Application: Perfuse the cell with the external solution containing saturating concentrations of glutamate and glycine to evoke an inward NMDA receptor-mediated current.
-
Lanicemine Application: After establishing a stable baseline current, co-apply varying concentrations of lanicemine with the agonists and record the resulting inhibition of the current.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor current in the absence and presence of different lanicemine concentrations. Plot the percentage of inhibition as a function of the log of the lanicemine concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value. Repeat this procedure for each NMDA receptor subtype of interest.
Signaling Pathways
The antidepressant effects of NMDA receptor antagonists are thought to be mediated by downstream signaling cascades that enhance synaptic plasticity. While the specific signaling signature of lanicemine is still under investigation, it is proposed to act through pathways similar to other NMDA receptor antagonists, such as the PI3K/Akt/mTOR/GSK3β pathway.
Blockade of NMDA receptors on GABAergic interneurons is hypothesized to disinhibit pyramidal neurons, leading to a surge in glutamate release. This glutamate surge activates AMPA receptors, which in turn triggers downstream signaling cascades.
Conclusion
This compound is a non-selective NMDA receptor antagonist with low trapping properties. The available data indicates that it does not exhibit significant selectivity between the GluN2A and GluN2B receptor subtypes, and its affinity for GluN2C and GluN2D subtypes has not been publicly disclosed. Its mechanism of action is thought to involve the modulation of downstream signaling pathways, such as the PI3K/Akt/mTOR cascade, which are implicated in synaptic plasticity and the rapid antidepressant effects observed with this class of compounds. Further research is required to fully elucidate the detailed subtype selectivity and the precise molecular mechanisms underlying the therapeutic and side-effect profiles of lanicemine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lanicemine (dihydrochloride) | Scientist.com [app.scientist.com]
- 5. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
Unveiling the Journey of Lanicemine Dihydrochloride in Rodents: A Technical Guide to Pharmacokinetic and Metabolic Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanicemine (B1674462) dihydrochloride (B599025) (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of interest for its potential therapeutic applications. Understanding its pharmacokinetic profile and metabolic fate in preclinical rodent models is a critical step in the drug development pipeline. This technical guide provides a comprehensive overview of the methodologies employed to characterize the absorption, distribution, metabolism, and excretion (ADME) of Lanicemine in rodents. While specific quantitative data from dedicated rodent pharmacokinetic studies on Lanicemine are not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats used in such investigations. The information herein is intended to serve as a detailed framework for researchers designing and executing preclinical studies of Lanicemine or similar compounds.
Introduction
Lanicemine (AZD6765) is an NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Preclinical studies are fundamental to establishing the safety and efficacy profile of a new chemical entity. Pharmacokinetic (PK) and metabolism studies in rodent models, such as rats and mice, provide essential data on a drug's behavior in a biological system, informing dose selection, toxicity studies, and the prediction of human pharmacokinetics. This guide details the standard procedures for conducting these crucial preclinical assessments.
Rodent Pharmacokinetic Studies
Pharmacokinetic studies in rodents aim to quantify the concentration of the drug and its metabolites in biological fluids and tissues over time. This allows for the determination of key parameters that describe the drug's absorption, distribution, and elimination.
Experimental Protocols
A typical rodent pharmacokinetic study involves the administration of Lanicemine dihydrochloride followed by the collection of biological samples at various time points.
2.1.1. Animal Models and Housing
-
Species: Sprague-Dawley or Wistar rats, and C57BL/6 or CD-1 mice are commonly used strains.
-
Health Status: Healthy, adult male or female animals within a specific weight range are selected. Animals are acclimated to the laboratory environment for at least one week prior to the study.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water, unless fasting is required for the specific study design.
2.1.2. Dose Formulation and Administration
-
Formulation: this compound is typically dissolved in a sterile, isotonic vehicle suitable for the intended route of administration, such as 0.9% saline.
-
Routes of Administration:
-
Intravenous (IV): Administered typically via the tail vein to determine parameters like clearance and volume of distribution, and to calculate absolute bioavailability.
-
Oral (PO): Administered by gavage to assess oral absorption and bioavailability.
-
Intraperitoneal (IP): Often used in rodent behavioral studies.
-
2.1.3. Sample Collection
-
Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected at predetermined time points post-dosing from sites such as the tail vein, saphenous vein, or via cannulation of the jugular vein. Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
2.1.4. Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation method is commonly employed. This involves adding a cold organic solvent, such as acetonitrile, to the plasma samples to precipitate proteins. After centrifugation, the clear supernatant containing the drug is analyzed. An internal standard (e.g., a deuterated version of Lanicemine) is added to the samples to ensure accuracy and precision of the quantification.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation
Quantitative pharmacokinetic parameters are derived from the plasma concentration-time data. While specific experimental data for Lanicemine in rodents is not publicly available, the following tables illustrate how such data would be presented.
Table 1: Illustrative Pharmacokinetic Parameters of Lanicemine in Rats Following a Single Intravenous (IV) Dose (5 mg/kg)
| Parameter | Abbreviation | Units | Value (Mean ± SD) |
| Maximum Plasma Concentration | Cmax | ng/mL | 1500 ± 250 |
| Time to Maximum Concentration | Tmax | h | 0.08 ± 0.02 |
| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | 2500 ± 400 |
| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | 2600 ± 420 |
| Elimination Half-Life | t1/2 | h | 2.5 ± 0.5 |
| Clearance | CL | L/h/kg | 1.9 ± 0.3 |
| Volume of Distribution | Vd | L/kg | 4.5 ± 0.8 |
Table 2: Illustrative Pharmacokinetic Parameters of Lanicemine in Rats Following a Single Oral (PO) Dose (10 mg/kg)
| Parameter | Abbreviation | Units | Value (Mean ± SD) |
| Maximum Plasma Concentration | Cmax | ng/mL | 800 ± 150 |
| Time to Maximum Concentration | Tmax | h | 0.5 ± 0.1 |
| Area Under the Curve (0-t) | AUC(0-t) | ng·h/mL | 3200 ± 500 |
| Area Under the Curve (0-∞) | AUC(0-∞) | ng·h/mL | 3300 ± 530 |
| Elimination Half-Life | t1/2 | h | 2.8 ± 0.6 |
| Oral Bioavailability | F | % | 63 |
Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only.
In Vitro Metabolism Studies
In vitro metabolism studies are conducted to identify the metabolic pathways of a drug and the enzymes responsible for its biotransformation. These studies typically utilize subcellular fractions of the liver, the primary site of drug metabolism.
Experimental Protocols
3.1.1. Test System
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. Microsomes from rats and mice are commercially available or can be prepared in-house.
3.1.2. Incubation Conditions
-
Lanicemine is incubated with liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is essential for CYP enzyme activity.
-
The reaction is typically carried out at 37°C and stopped at various time points by adding a quenching solvent like cold acetonitrile.
3.1.3. Metabolite Identification
-
The quenched samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites by comparing the mass spectra of the parent drug and its biotransformation products.
Human Metabolism as a Reference
While specific rodent metabolism data for Lanicemine is scarce, human studies have identified several metabolites.[1] In humans, Lanicemine is metabolized, and ten metabolites have been identified in urine.[1] The most abundant of these is an O-glucuronide conjugate.[1] Circulating metabolites in human plasma include a para-hydroxylated metabolite, an O-glucuronide, an N-carbamoyl glucuronide, and an N-acetylated metabolite.[1] It is plausible that similar metabolic pathways, such as hydroxylation and glucuronidation, may occur in rodents.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Conclusion
The pharmacokinetic and metabolic profiling of this compound in rodents is a cornerstone of its preclinical development. This guide has outlined the standard methodologies for conducting these essential studies, from in-life procedures to bioanalytical quantification and in vitro metabolic assessment. Although specific, publicly available quantitative data for Lanicemine in rodents is limited, the protocols and frameworks presented here provide a robust foundation for researchers to design and interpret preclinical ADME studies. The generation of such data is critical for a comprehensive understanding of the disposition of Lanicemine and for making informed decisions in its journey toward potential clinical application.
References
Lanicemine Dihydrochloride: A Technical Overview of its Voltage-Dependent Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanicemine (formerly AZD6765), a dihydrochloride (B599025) salt of (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a low-affinity, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist. It exhibits a distinct "low-trapping" characteristic, differentiating it from other NMDA receptor channel blockers like ketamine. This technical guide provides an in-depth analysis of Lanicemine's voltage-dependent channel blocking properties, with a primary focus on its interaction with the NMDA receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development. While Lanicemine's primary pharmacological activity is at the NMDA receptor, this guide also addresses the importance of evaluating its selectivity across other voltage-gated ion channels.
Core Mechanism of Action: Voltage-Dependent NMDA Receptor Blockade
Lanicemine exerts its primary effect through direct, voltage-dependent blockade of the NMDA receptor ion channel. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, requires both glutamate (B1630785) and a co-agonist (glycine or D-serine) to bind for activation. At resting membrane potentials, the channel pore is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of cations, most notably Ca²⁺ and Na⁺.
Lanicemine, as a channel blocker, enters the ion channel pore when it is in the open state and physically occludes the passage of ions. This blockade is voltage-dependent, meaning the degree of inhibition is influenced by the transmembrane potential.
A defining feature of Lanicemine is its "low-trapping" nature. This refers to its relatively rapid dissociation from the channel pore once the agonist is removed, allowing for a quicker recovery of channel function compared to high-trapping antagonists like ketamine.[1] This property is hypothesized to contribute to its different clinical profile, with reduced psychotomimetic side effects.[1]
Quantitative Analysis of NMDA Receptor Blockade
The interaction of Lanicemine with the NMDA receptor has been quantified through various in vitro electrophysiological and binding assays. The following tables summarize the key parameters reported in the literature.
| Parameter | Value | Cell Type / System | Reference(s) |
| Binding Affinity (Ki) | 0.56–2.1 µM | N/A (Displacement of [³H]MK-801) | [2][3] |
| IC₅₀ | 6.4 µM | Xenopus oocytes | [2][3] |
| IC₅₀ | 4–7 µM | CHO cells | [2][3] |
| Trapping Block | 54% | N/A | [1] |
| Table 1: Quantitative parameters of Lanicemine's interaction with the NMDA receptor. |
In comparison, ketamine exhibits a significantly higher trapping block of 86%.[1] The IC₅₀ values indicate a moderate potency of Lanicemine at the NMDA receptor.
Off-Target Profile: Interaction with Other Voltage-Gated Ion Channels
A comprehensive understanding of a drug's mechanism of action requires assessment of its selectivity. While the primary target of Lanicemine is the NMDA receptor, its effects on other voltage-gated ion channels, such as sodium (Nav), potassium (Kv), and calcium (Cav) channels, are crucial for a complete safety and pharmacological profile.
Published literature focusing on Lanicemine's broader ion channel activity is limited. However, some sources state that Lanicemine has "negligible off-target pharmacological effects," suggesting a high degree of selectivity for the NMDA receptor.[4][5] For a thorough evaluation, a standard industry practice involves screening the compound against a panel of key ion channels, often including those implicated in cardiac safety such as hERG (a Kv channel), Nav1.5, and Cav1.2. Without specific public data from such a screening panel for Lanicemine, we present a generalized experimental workflow for assessing off-target ion channel activity.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Preclinical Pharmacological Overview of Lanicemine Dihydrochloride
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lanicemine (B1674462) (formerly AZD6765), as its dihydrochloride (B599025) salt, is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist investigated for the treatment of major depressive disorder (MDD).[1][2][3] Its preclinical profile distinguishes it from other NMDA receptor antagonists like ketamine by demonstrating a potential for antidepressant efficacy with a markedly lower incidence of psychotomimetic and dissociative side effects.[4][5] This document provides an in-depth summary of the preclinical pharmacology of Lanicemine, detailing its mechanism of action, receptor binding profile, in vitro and in vivo activity, and key experimental protocols.
Mechanism of Action
Primary Target: The NMDA Receptor
Lanicemine functions as a voltage-dependent, uncompetitive antagonist that binds within the NMDA receptor channel pore.[4][6] A key distinguishing feature is its "low-trapping" nature. This means it has a fast off-rate and is less likely to become trapped within the channel when the receptor deactivates.[7] In comparative in vitro studies, Lanicemine exhibited a trapping percentage of 54%, significantly lower than ketamine's 86%.[4] This property is hypothesized to preserve normal synaptic transmission while selectively blocking the excessive, pathological NMDA receptor activity, contributing to its improved safety profile.[4]
Downstream Signaling Cascade
The antidepressant effects of Lanicemine are believed to be mediated by a downstream signaling cascade initiated by the blockade of NMDA receptors, primarily on GABAergic interneurons. This disinhibition is thought to lead to a surge in glutamate (B1630785) release, which in turn preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7] The subsequent activation of AMPA receptors triggers critical intracellular pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway.[8] This cascade is ultimately linked to increased synaptogenesis and neuroplasticity, cellular mechanisms thought to underlie the rapid antidepressant effects of this class of compounds.[8]
In Vitro Pharmacology
Lanicemine's interaction with the NMDA receptor has been characterized through various in vitro assays, confirming its low-to-moderate affinity and channel-blocking activity.
Receptor Binding and Potency
The binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of Lanicemine have been determined in multiple systems. These values, summarized in Table 1, establish its direct interaction with the NMDA receptor channel.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 0.56 - 2.1 µM | NMDA Receptor Binding | [4][9] |
| Binding Affinity (Ki) | 10.67 µM | Radioligand Binding (³H-MK801) | [10] |
| IC50 | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [4][9] |
| IC50 | 6.4 µM | Xenopus Oocytes | [4][9] |
| Channel Trapping | 54% | In Vitro Electrophysiology | [4] |
| Table 1: In Vitro Receptor Binding and Potency of Lanicemine. |
Electrophysiological Effects
Electrophysiological studies have directly demonstrated Lanicemine's functional antagonism at the NMDA receptor. In experiments assessing synaptic transmission, Lanicemine at a concentration of 2 µM was shown to significantly attenuate the NMDA receptor current, confirming its channel-blocking properties.[10]
In Vivo Pharmacology
Preclinical in vivo studies in rodent models have been crucial in defining Lanicemine's therapeutic potential and differentiating its profile from that of ketamine.
Animal Models and Behavioral Effects
Lanicemine has demonstrated antidepressant-like activity in various rodent behavioral models. In mice, it has shown efficacy in the Tail Suspension Test (TST) and Forced Swim Test (FST), standard screening assays for antidepressant potential.[11] Doses ranging from 2 mg/kg to 10 mg/kg (intraperitoneal) produced significant effects.[11] Furthermore, when combined with hyperforin, Lanicemine produced long-lasting antidepressant-like effects and enhanced the expression of synaptic proteins like synapsin I and the GluA1 subunit of AMPA receptors.[10][11]
Electrophysiological Effects (EEG)
In vivo electroencephalography (EEG) studies in rats have provided key insights into Lanicemine's central nervous system activity. Intraperitoneal administration of Lanicemine (3, 10, or 30 mg/kg) caused pronounced, dose-dependent elevations in spontaneous gamma-band EEG power, which is considered a marker of NMDA receptor target engagement.[4][9] Critically, unlike ketamine, these changes in gamma-band activity were not tightly coupled to increases in locomotor activity.[4][6] This decoupling suggests that Lanicemine can engage central glutamatergic circuits without causing the broader system-level disruptions associated with the psychotomimetic effects of ketamine.[4]
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| EEG & Behavior | Sprague-Dawley Rats | 3, 10, 30 mg/kg (i.p.) | Dose-dependent increase in gamma-EEG; effects decoupled from hyperlocomotion. | [4][12] |
| Antidepressant Activity | Mice | 2, 10 mg/kg (i.p.) | Reduced immobility time in the Tail Suspension Test (TST). | [11] |
| Synergistic Effects | Mice | 10 mg/kg Lanicemine + 2.5 mg/kg Hyperforin (i.p.) | Long-lasting antidepressant effects; increased synapsin I and GluA1 expression. | [10][11] |
| Stress Model | Mice (Chronic Restraint Stress + Zinc-Deficient Diet) | 10 mg/kg Lanicemine + 2.5 mg/kg Hyperforin (i.p.) | Restored behavioral deficits and dendritic spine morphology in the hippocampus. | [13] |
| Table 2: Summary of Key In Vivo Preclinical Studies. |
Pharmacokinetics
While detailed preclinical pharmacokinetic data is limited in the available literature, human studies provide valuable information on the disposition of Lanicemine. It is characterized as a low-clearance compound.[14]
| Parameter | Value (Human Data) | Reference |
| Model | Two-compartment with zero-order input and first-order elimination | [15] |
| Systemic Clearance (CL) | 8.3 - 9.43 L/h | [14][15] |
| Central Volume of Distribution (V1) | 106 L | [15] |
| Terminal Half-Life (T1/2) | ~16 hours | [14] |
| Primary Route of Excretion | Renal | [14] |
| Metabolism | Extensive, with 10 metabolites identified. Lanicemine is the major circulating component. | [14] |
| Excreted Radioactivity (Urine) | 93.8% of dose | [14] |
| Table 3: Key Pharmacokinetic Parameters of Lanicemine (from Human Studies). |
Preclinical Safety and Toxicology
A significant aspect of Lanicemine's preclinical profile is its favorable safety and tolerability compared to other NMDA antagonists. Studies consistently show it produces minimal psychotomimetic or dissociative adverse effects at therapeutically relevant doses.[2][4] General toxicology studies, including a 6-month study in rats, did not reveal evidence of neurotoxicity.[16] This improved safety window is a cornerstone of its therapeutic hypothesis.[7]
Key Experimental Methodologies
Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify Lanicemine's affinity for the NMDA receptor channel binding site.
-
Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., cortex) from rodents in a suitable buffer to prepare a membrane fraction containing NMDA receptors.
-
Radioligand: Utilize a radiolabeled ligand that binds to the channel site, such as ³H-MK-801.[10]
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of ³H-MK-801 and varying concentrations of unlabeled Lanicemine.
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis: Plot the displacement of ³H-MK-801 by Lanicemine to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
In Vivo EEG Recording Protocol in Rodents
This method assesses the electrophysiological impact of a compound on the brain in a live, behaving animal.
-
Objective: To measure changes in brain electrical activity (e.g., gamma oscillations) following Lanicemine administration.
-
Methodology:
-
Surgical Implantation: Anesthetize male Sprague-Dawley rats and surgically implant skull screw electrodes over relevant brain regions (e.g., frontal and temporal cortex).[12]
-
Recovery: Allow animals a sufficient recovery period after surgery.
-
Behavioral Training: Train the rats to perform an operant task, such as an auditory detection task, to ensure they are in a consistent behavioral state during recording.[4][12]
-
Baseline Recording: Record a 30-minute baseline EEG period before any drug administration.[12]
-
Drug Administration: Administer Lanicemine (e.g., 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[12]
-
Post-Dose Recording: Record EEG continuously for a set period (e.g., 1.5 hours) after dosing.[12]
-
Data Analysis: Use a fast Fourier transform (FFT) to compute the power spectral density across different frequency bands (delta, theta, alpha, beta, gamma) and compare post-dose activity to the pre-dose baseline.[12]
-
Conclusion
The preclinical pharmacology profile of Lanicemine dihydrochloride establishes it as a unique NMDA receptor antagonist. Its low-trapping mechanism, demonstrated in vitro, translates to a distinct in vivo profile characterized by robust target engagement (measured by gamma-band EEG) without the concomitant behavioral disruptions typical of ketamine. This profile, combined with evidence of antidepressant-like activity in rodent models and a favorable safety margin, provided a strong rationale for its clinical investigation as a novel therapeutic for major depressive disorder.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanicemine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 11. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. boa.unimib.it [boa.unimib.it]
- 14. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Lanicemine Dihydrochloride for Neurological Disorders Beyond Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. While its development for depression was discontinued, its unique pharmacological profile and mechanism of action hold relevance for other neurological disorders characterized by glutamate (B1630785) system dysregulation. This document consolidates key preclinical and clinical data, details relevant experimental methodologies, and visualizes critical pathways and workflows.
Core Mechanism of Action
Lanicemine is a non-competitive, uncompetitive antagonist of the NMDA receptor. It acts by binding to the dizocilpine (B47880) (MK-801) site within the ion channel pore, thereby blocking the influx of Ca²⁺. Its defining characteristic is its "low-trapping" nature and fast off-rate kinetics, which distinguishes it from other NMDA antagonists like ketamine. This profile theoretically allows it to modulate excessive, pathological NMDA receptor activity while preserving normal physiological synaptic transmission, potentially leading to a wider therapeutic window and a more favorable side-effect profile.[1][2][3]
Quantitative Pharmacological Data
The binding affinity and inhibitory concentrations of Lanicemine have been characterized across various in vitro systems. These key quantitative parameters are summarized below.
| Parameter | Value | Assay System | Reference(s) |
| Binding Affinity (Ki) | 0.56 - 2.1 µM | Radioligand Binding ([³H]MK-801) | [1][4][5] |
| 10.67 µM | Radioligand Binding ([³H]MK-801) | [6] | |
| 0.5 - 3.0 µM | Not Specified | [2][3] | |
| Inhibitory Conc. (IC₅₀) | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [1][4][5] |
| 6.4 µM | Xenopus Oocytes | [1][4][5] | |
| 4 - 40 µM | NR2A/NR2B NMDAR Complexes | [2][3] | |
| Channel Trapping | 54% | In vitro electrophysiology | [1] |
| NR2A/NR2B IC₅₀ Ratio | 1.4 | Xenopus Oocytes | [1] |
Signaling Pathway
Lanicemine directly blocks the ion channel of the NMDA receptor. This action prevents the massive calcium influx associated with excitotoxicity, a common pathological mechanism in several neurological disorders.
Application in Post-Traumatic Stress Disorder (PTSD) and Anxiety
Rationale: PTSD and related anxiety disorders are associated with hyperarousal, stress sensitization, and impaired fear extinction, processes linked to glutamate dysregulation and aberrant NMDA receptor function.[6][7] By modulating NMDA receptor activity, Lanicemine was hypothesized to normalize these pathological states.
Clinical Data
A Phase 1b randomized, double-blind, placebo-controlled trial investigated Lanicemine in 24 participants with moderate-to-severe PTSD and elevated anxiety-potentiated startle (APS).[2][6]
| Outcome Measure | Lanicemine (100 mg IV) vs. Placebo | Time Point | Effect Size / Probability | Reference(s) |
| Primary: APS T-Score | No significant difference | After 3rd Infusion | 38% probability of outperforming placebo | [2][6] |
| Secondary: APS T-Score | Strong probability of attenuation | After 1st Infusion | 90% chance of outperforming placebo (ES > 0.4) | [2][6] |
| Exploratory: CAPS-5 Hyperarousal | High probability of reduction | 3 days post-3rd infusion | Cohen's d = -0.75 (93% chance of reduction) | [6] |
| Target Engagement: Gamma-EEG | Increased resting-gamma activity | During 1st Infusion | Confirmed target engagement | [6] |
| Anxiety (in MDD patients) | Significant improvement vs. placebo | 3 weeks | P < 0.05 (HAM-A Score) | [3] |
Experimental Protocol: Phase 1b PTSD Clinical Trial
This protocol outlines the methodology used in the NCT03166501 clinical trial.[1][4]
-
Participant Selection: 24 adults (21-65 years) with a Clinician-Administered PTSD Scale (CAPS-5) score ≥ 25 and evidence of behavioral sensitization (APS T-score ≥ 2.8) were enrolled.
-
Study Design: A randomized, double-blind, parallel-arm, placebo-controlled design was used. Participants were randomized (1:1) to receive either Lanicemine or a matching placebo.
-
Intervention: Participants received three 60-minute intravenous infusions of either Lanicemine (100 mg in saline) or placebo (0.9% saline) over a 5-day period (e.g., Day 1, Day 3, Day 5).
-
Primary Endpoint Assessment: The primary outcome was the change in Anxiety-Potentiated Startle (APS) T-score from pre-treatment baseline to after the third and final infusion. APS was measured using air puffs to the forehead as startle probes and loud acoustic sounds as aversive stimuli.
-
Secondary and Exploratory Assessments:
-
Neurophysiology: Target engagement was assessed using resting-state electroencephalography (EEG) to measure changes in gamma-band oscillatory activity, 40 Hz auditory steady-state response (ASSR), and P50 sensory gating before and after the first and third infusions.[4][6]
-
Clinical Symptoms: PTSD symptom severity was assessed using the CAPS-5 scale at baseline and at Day 8 (3 days post-final infusion), with a specific focus on the Criterion E (hyperarousal) subscale.[6]
-
-
Statistical Analysis: A Bayesian statistical approach was used to evaluate endpoints and determine the probability of Lanicemine outperforming placebo.
Visualization: PTSD Clinical Trial Workflow
Potential Application in Neuropathic Pain
Rationale: Neuropathic pain is sustained by mechanisms of central sensitization in the spinal cord and brain, a process critically dependent on NMDA receptor activation.[8] Therefore, NMDA antagonists are a rational target for alleviating neuropathic pain. While development of Lanicemine for pain was discontinued, the following represents a standard preclinical methodology for evaluating such a compound.
Representative Experimental Protocol: Chronic Constriction Injury (CCI) Model
This protocol describes a typical approach to induce and assess neuropathic pain in rodents to test the efficacy of a novel compound.[8]
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.
-
Induction of Neuropathy (CCI Surgery):
-
Animals are anesthetized with isoflurane.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.
-
The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
The muscle and skin layers are closed with sutures. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Drug Administration:
-
Following a 14-day post-operative period to allow for the full development of neuropathic pain, animals are treated with Lanicemine dihydrochloride (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Mechanical sensitivity is assessed using the von Frey filament test.
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for 15-20 minutes.
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Testing is conducted at baseline (before surgery), post-surgery (before drug administration), and at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
-
Data Analysis: The 50% PWT is calculated for each animal at each time point. Data are analyzed using a two-way ANOVA with post-hoc tests to compare drug-treated groups to the vehicle group.
Visualization: Preclinical Neuropathic Pain Study Workflow
Other Potential Neurological Applications
Rationale: The role of NMDA receptor-mediated excitotoxicity is a cornerstone of the pathophysiology of acute neuronal injury.
-
Ischemic Stroke: During a stroke, massive release of glutamate leads to overactivation of NMDA receptors and subsequent excitotoxic cell death in the ischemic penumbra. Preclinical and early-phase clinical studies of Lanicemine were conducted for stroke, but development was discontinued.[6][7]
-
Traumatic Brain Injury (TBI): Similar to stroke, TBI involves a primary mechanical injury followed by a secondary injury cascade where excitotoxicity plays a major role. While no direct studies of Lanicemine in TBI have been published, its mechanism as a use-dependent channel blocker makes it a mechanistically plausible candidate for mitigating this secondary damage.
Core Experimental Methodologies
Protocol: [³H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the NMDA receptor ion channel pore.[5][9][10]
-
Membrane Preparation:
-
Whole brains (excluding cerebellum) from Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and glycine (B1666218).
-
The final membrane preparation is resuspended in buffer and protein concentration is determined.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation (approx. 0.2 mg protein) are incubated in a final volume of 100-200 µL.
-
The reaction mixture contains a fixed concentration of radioligand, [³H]MK-801 (e.g., 5 nM).
-
To facilitate channel opening and ligand binding, saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) are included.
-
For competition assays, varying concentrations of the test compound (Lanicemine) are added.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled channel blocker (e.g., 10 µM MK-801 or phencyclidine).
-
-
Incubation: The mixture is incubated for an extended period (e.g., 120-180 minutes) at room temperature (25°C) to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For competition assays, IC₅₀ values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
Protocol: Whole-Cell Voltage-Clamp Electrophysiology
This technique measures the effect of a compound on NMDA receptor-mediated currents in individual neurons.[11][12]
-
Cell Preparation: Neuronal cultures (e.g., primary hippocampal neurons) or acute brain slices are prepared and placed in a recording chamber on an inverted microscope. The chamber is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Recording Pipette: A glass micropipette (resistance 3-7 MΩ) is filled with an intracellular solution (e.g., K-Gluconate based) and mounted on a micromanipulator.
-
Establishing Whole-Cell Configuration:
-
The pipette is guided to a neuron, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
The amplifier is set to voltage-clamp mode, holding the neuron at a negative potential (e.g., -70 mV) to maintain Mg²⁺ block of the NMDA receptor.
-
A brief pulse of strong suction is applied to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell mode).
-
-
Recording NMDA Currents:
-
To isolate NMDA currents, AMPA and GABA receptor blockers (e.g., CNQX and picrotoxin) are added to the aCSF. The aCSF is also Mg²⁺-free or contains a low concentration of Mg²⁺.
-
The cell is depolarized (e.g., to +40 mV) to relieve any remaining Mg²⁺ block.
-
NMDA receptors are activated by puffing a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) onto the cell, and the resulting inward or outward current is recorded.
-
-
Drug Application:
-
After establishing a stable baseline NMDA current, the perfusion is switched to aCSF containing the test compound (Lanicemine) at various concentrations.
-
The effect of the compound on the amplitude of the NMDA-evoked current is measured.
-
-
Data Analysis: The percentage of inhibition of the NMDA current is calculated for each concentration of Lanicemine, and a concentration-response curve is generated to determine the IC₅₀.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Neurophysiological and clinical effects of the NMDA receptor antagonist lanicemine (BHV-5500) in PTSD: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD [frontiersin.org]
- 8. transpharmation.com [transpharmation.com]
- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Lanicemine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a weak-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Unlike ketamine, another NMDA receptor antagonist, lanicemine exhibits a pharmacological profile with a lower propensity for psychotomimetic side effects.[1][3] This document provides detailed protocols and application notes for the use of lanicemine dihydrochloride in in vivo rodent studies, aimed at researchers in neuroscience, pharmacology, and drug development.
Physicochemical and Pharmacological Properties
Lanicemine acts as a channel blocker of the NMDA receptor.[4] Its "low-trapping" characteristic means it has a faster off-rate from the receptor channel compared to other antagonists like ketamine.[5] This property is thought to contribute to its improved side-effect profile.
Quantitative Data: In Vitro Pharmacology
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.56-2.1 µM | NMDA Receptor | [4] |
| IC50 | 4-7 µM | CHO Cells | [4] |
| IC50 | 6.4 µM | Xenopus Oocytes | [4] |
| Trapping | 54% | NMDA Channel | [6] |
Experimental Protocols
I. Rodent Pharmacokinetic (PK) Study
This protocol outlines a typical pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of lanicemine.
A. Materials
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Male Sprague-Dawley rats (250-300g)
-
Administration supplies (syringes, needles for intravenous or intraperitoneal injection)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
B. Experimental Procedure
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water and a 12-hour light/dark cycle.
-
Dose Formulation: Prepare a clear and sterile dosing solution of this compound in the chosen vehicle.
-
Administration:
-
Intravenous (IV): Administer lanicemine via the tail vein. A typical dose for pharmacokinetic studies can range from 1 to 5 mg/kg.
-
Intraperitoneal (IP): Inject the solution into the lower abdominal quadrant.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of lanicemine in plasma samples using a validated LC-MS/MS method.
II. Rodent Behavioral Studies (Forced Swim Test)
The Forced Swim Test (FST) is a common behavioral assay to assess antidepressant-like activity in rodents.
A. Materials
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Forced swim apparatus (a cylinder filled with water)
-
Video recording equipment and analysis software
B. Experimental Procedure
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week.
-
Dose Formulation: Prepare a sterile solution of this compound in saline.
-
Administration: Administer lanicemine (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Forced Swim Test:
-
Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Gently place the mouse in the water for a 6-minute session.
-
Record the entire session.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
III. Electroencephalography (EEG) Studies in Rats
EEG studies can be used to measure the target engagement and pharmacodynamic effects of lanicemine on brain activity.
A. Materials
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Male Sprague-Dawley rats with surgically implanted EEG electrodes
-
EEG recording system and analysis software
B. Experimental Procedure
-
Animal Preparation: Surgically implant skull screw electrodes for continuous EEG recording. Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline EEG activity for a set period (e.g., 30-60 minutes) before drug administration.
-
Administration: Administer lanicemine (doses ranging from 3 to 30 mg/kg, i.p.) or vehicle.[7]
-
Post-Dose Recording: Record EEG activity continuously for several hours post-administration.
-
Data Analysis: Analyze the EEG data for changes in power in different frequency bands, particularly the gamma band, which is known to be modulated by NMDA receptor antagonists.[3]
Data Presentation
Quantitative Data: In Vivo Rodent Studies
| Study Type | Animal Model | Dose and Route | Key Findings | Reference |
| Behavioral | Mice | 10 mg/kg, i.p. | Potentiated antidepressant-like effects when combined with hyperforin. | [8] |
| Behavioral | Rats | 3, 10, 30 mg/kg, i.p. | Attenuated negative bias in a judgment bias task. | [9] |
| EEG | Rats | 3, 10, 30 mg/kg, i.p. | Dose-dependent increases in spontaneous gamma-band EEG. | [3] |
| Pharmacokinetics | Rats | 5 mg/kg, i.v. | Hypothetical data indicates standard pharmacokinetic profile. | [10] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of Lanicemine.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Caption: Experimental workflow for a rodent behavioral study.
References
- 1. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanicemine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Lanicemine Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of Lanicemine (B1674462) dihydrochloride (B599025) in mice, including its mechanism of action, protocols for preparation and administration, and relevant data from preclinical studies.
Introduction
Lanicemine dihydrochloride (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Unlike other NMDA receptor antagonists such as ketamine, lanicemine exhibits a faster off-rate and is considered "low-trapping," which is associated with a more favorable safety and tolerability profile.[2] It has been investigated for its potential therapeutic effects in major depressive disorder.[3][4] Lanicemine's mechanism of action involves blocking the NMDA receptor channel, thereby modulating glutamatergic neurotransmission.[1] This modulation is believed to underlie its potential antidepressant effects.[3]
Mechanism of Action: NMDA Receptor Antagonism
Lanicemine acts as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For the channel to open, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must bind to the receptor, and the cell membrane must be depolarized to remove a magnesium ion (Mg2+) block from the channel pore.
As a channel blocker, lanicemine enters the open ion channel and physically obstructs the flow of ions, primarily Calcium (Ca2+), into the neuron. This action reduces the overall activity of the NMDA receptor. The "low-trapping" characteristic of lanicemine suggests that it dissociates from the channel more readily than other antagonists, potentially leading to fewer psychotomimetic side effects.[2]
The downstream effects of NMDA receptor antagonism are complex and are thought to involve an increase in glutamate release, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This, in turn, can modulate various signaling pathways that influence neurotransmission in brain regions associated with mood regulation.
Quantitative Data from Preclinical Studies in Mice
While specific data on the intravenous administration of Lanicemine in mice is limited in the available literature, studies using intraperitoneal (i.p.) injection provide valuable insights into its dose-dependent effects on behavior. The following tables summarize quantitative data from key behavioral tests in mice following the intraperitoneal administration of Lanicemine. Researchers should consider these findings as a reference point for designing intravenous studies, keeping in mind that the route of administration can significantly impact pharmacokinetics and pharmacodynamics.
Table 1: Effect of Intraperitoneal Lanicemine Administration on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Point | Immobility Time (% of Control) | Reference |
| Vehicle | - | 1 hour | 100.0 ± 5.46 | [5] |
| Lanicemine | 2 | 1 hour | 105.1 ± 9.16 | [5] |
| Lanicemine | 10 | 1 hour | 87.77 ± 4.70 | [5] |
| Lanicemine + Hyperforin | 2 + 1 | 1 hour | Significantly reduced vs. control | [6] |
| Lanicemine + Hyperforin | 10 + 2.5 | 72 hours | Significantly reduced vs. control | [5] |
Data are presented as mean ± S.E.M. This table presents data from intraperitoneal administration and should be interpreted with caution when planning intravenous studies.
Table 2: Effect of Intraperitoneal Lanicemine Administration on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (% of Control) | Reference |
| Vehicle | - | 100.0 ± 5.46 | [5] |
| Lanicemine | 2 | 105.1 ± 9.16 | [5] |
| Lanicemine | 10 | 87.77 ± 4.70 | [5] |
Data are presented as mean ± S.E.M. This table shows that at the tested intraperitoneal doses, Lanicemine did not significantly alter locomotor activity, suggesting that its effects in the TST are not due to motor stimulation.
Experimental Protocols
1. Preparation of this compound Solution for Intravenous Injection
This compound is reported to be soluble in water at concentrations of 100 mg/mL or greater. This high water solubility facilitates the preparation of a sterile solution suitable for intravenous administration.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount: Determine the total volume and concentration of the Lanicemine solution needed for the experiment based on the desired dose and the number and weight of the mice.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline or water for injection to the vial.
-
Gently agitate the vial until the powder is completely dissolved.
-
Sterile Filtration: Draw the Lanicemine solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step is critical to ensure the sterility of the final solution for intravenous injection.
-
Storage: Store the sterile Lanicemine solution at an appropriate temperature as recommended by the manufacturer, typically refrigerated, and protected from light. It is recommended to use freshly prepared solutions.
2. Intravenous Administration via Tail Vein Injection in Mice
The lateral tail veins are the most common and accessible sites for intravenous injections in mice.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles
-
Sterile 1 mL syringes
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile gauze
-
Prepared sterile this compound solution
Protocol:
-
Animal Preparation: To facilitate vasodilation of the tail veins, warm the mouse for 5-10 minutes using a heat lamp or by placing the cage on a warming pad. Ensure the animal does not overheat.
-
Restraint: Place the mouse in an appropriate restraint device to secure the animal and expose the tail.
-
Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the veins. The two lateral tail veins should be visible on either side of the tail.
-
Injection:
-
Load the sterile syringe with the correct volume of the Lanicemine solution. Ensure there are no air bubbles in the syringe.
-
Position the needle, with the bevel facing up, parallel to the tail vein.
-
Insert the needle smoothly into the vein. A slight "flash" of blood in the hub of the needle may indicate successful entry.
-
Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the same vein or on the opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Visualizations
References
- 1. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 5. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for EEG Data Acquisition and Analysis with Lanicemine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker with antidepressant properties.[1][2][3] Unlike ketamine, another NMDA receptor antagonist, lanicemine is designed to have a lower risk of psychotomimetic side effects.[1][3][4] Quantitative electroencephalography (qEEG) is a valuable tool for objectively assessing the pharmacodynamic effects of lanicemine on the central nervous system.[1][3] Specifically, changes in gamma-band oscillations and prefrontal theta-cordance have been identified as potential biomarkers for NMDA receptor engagement and antidepressant response.[1][4] These application notes provide detailed protocols for preclinical and clinical EEG data acquisition and analysis when investigating lanicemine dihydrochloride.
Mechanism of Action Signaling Pathway
Lanicemine acts as an antagonist at the NMDA receptor, a key component of glutamatergic neurotransmission. By blocking the NMDA receptor channel, lanicemine modulates downstream signaling pathways involved in synaptic plasticity and neuronal excitability. This is hypothesized to lead to its antidepressant effects.
Caption: Lanicemine's mechanism of action.
Preclinical Experimental Protocol: Rodent Model
This protocol is based on studies investigating the effects of lanicemine on EEG in rats.[1][2][4]
1. Subjects:
2. Surgical Implantation of EEG Electrodes:
-
Anesthetize the animals following approved institutional protocols.
-
Implant skull screw electrodes for continuous EEG recording over the frontal and temporal cortices.
-
Allow for a post-operative recovery period.
3. Experimental Design:
-
Train rats to perform a behavioral task (e.g., an auditory detection task for food reward) to ensure consistent brain states during recording.[1]
-
Establish a baseline EEG recording for a 30-minute period before drug administration.[1][4]
-
Administer this compound, ketamine (as a comparator), or vehicle control via intraperitoneal (i.p.) injection.
-
Record EEG for three subsequent 30-minute periods following dosing.[1][4]
4. Dosing:
| Compound | Route | Dose Range |
| This compound | i.p. | 3, 10, or 30 mg/kg[1][2] |
| Ketamine | i.p. | 1, 3, 10, or 30 mg/kg[1] |
| Vehicle Control | i.p. | Saline |
5. EEG Data Acquisition:
-
Record EEG data continuously throughout the baseline and post-dosing periods.
6. EEG Data Analysis:
-
Import data into analysis software (e.g., NeuroExplorer).[1][4]
-
Segment the continuous EEG data into consecutive 10-second epochs.[1][4]
-
Apply a Fast Fourier Transform (FFT) to each epoch to compute the power spectral density from 1 to 50 Hz.[1][4]
-
Focus analysis on the gamma frequency band (~40 Hz).[1]
Caption: Preclinical EEG workflow.
Clinical Experimental Protocol: Healthy Volunteers/Patients
This protocol is derived from studies conducted in healthy male volunteers and patients with Major Depressive Disorder (MDD).[1][5]
1. Subjects:
-
Healthy male volunteers, aged 30-45 years, with a BMI of 18-30 kg/m ².[1]
-
Patients with a diagnosis of MDD.[5]
2. Experimental Design:
-
A randomized, double-blind, placebo-controlled, crossover design is recommended for healthy volunteer studies.[1]
-
For patient studies, a randomized, parallel-arm, double-blind, placebo-controlled design can be used.[5]
-
Ensure a washout period of at least 7 days between study periods in crossover designs.[1]
-
Administer lanicemine, ketamine, or placebo as a single intravenous (i.v.) infusion over 60 minutes.[1] In patient studies, multiple infusions may be administered over several weeks.[5]
3. Dosing:
| Compound | Route | Dose |
| This compound | i.v. infusion (60 min) | 50 mg, 75 mg, 100 mg, or 150 mg[1][5] |
| Ketamine | i.v. infusion (60 min) | 0.5 mg/kg[1] |
| Placebo | i.v. infusion (60 min) | 0.9% Saline[1][5] |
4. EEG Data Acquisition:
-
Place 28 scalp electrodes according to the international 10-20 system.[1]
-
Assess quantitative EEG (qEEG) at baseline (predose) and at multiple time points post-infusion start (e.g., 0.25, 1, 1.25, 3, and 8 hours).[1][4]
5. EEG Data Analysis:
-
Calculate absolute gamma EEG magnitude.[1]
-
Derive biomarkers such as prefrontal theta-cordance and alpha slow-wave index.[1][6]
-
Perform statistical comparisons between the drug and placebo conditions at each electrode location and time point.[1]
Caption: Clinical qEEG workflow.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies.
Table 1: Preclinical EEG Effects of Lanicemine vs. Ketamine
| Drug | Dose (i.p.) | Primary EEG Effect |
| Lanicemine | 3, 10, 30 mg/kg | Dose-dependent increase in spontaneous gamma-band EEG.[1][2] |
| Ketamine | 1, 3, 10, 30 mg/kg | Dose-dependent increase in spontaneous gamma-band EEG.[1] |
Note: While both drugs increased gamma-band EEG, only the changes for ketamine were tightly coupled with increases in locomotor activity, suggesting a better tolerability profile for lanicemine at doses that engage the same cortical circuits.[1]
Table 2: Clinical qEEG Effects of Lanicemine vs. Ketamine
| Drug | Dose (i.v.) | Key qEEG Findings |
| Lanicemine | 150 mg | Significant increase in gamma-band EEG, comparable to ketamine.[1] |
| Lanicemine | 150 mg | Significant reduction in prefrontal theta-cordance.[1] |
| Ketamine | 0.5 mg/kg | Significant increase in gamma-band EEG.[1] |
| Ketamine | 0.5 mg/kg | Significant reduction in prefrontal theta-cordance.[1] |
Note: At the 150 mg dose, lanicemine produced changes in gamma-band EEG and theta-cordance that were statistically indistinguishable from those produced by 0.5 mg/kg ketamine, suggesting functional dose alignment.[1] However, lanicemine was associated with significantly fewer dissociative symptoms.[1]
References
- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacological MRI (phMRI) Studies with Lanicemine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike ketamine, another NMDA receptor antagonist, lanicemine has been reported to have minimal psychotomimetic side effects. Pharmacological MRI (phMRI) is a non-invasive neuroimaging technique used to map the effects of a pharmacological agent on brain activity, typically by measuring changes in the blood-oxygen-level-dependent (BOLD) signal. These application notes provide a summary of findings and detailed protocols from phMRI studies involving lanicemine, offering a guide for researchers designing similar experiments.
Data Presentation: Quantitative Summary of Lanicemine's Effects
The following tables summarize the key quantitative findings from phMRI studies with lanicemine. These studies primarily compare the effects of lanicemine to placebo and ketamine in patients with Major Depressive Disorder (MDD).
Table 1: Effects of Lanicemine on BOLD Signal in Key Brain Regions
| Brain Region | Lanicemine vs. Placebo | Lanicemine vs. Ketamine | Time Course of BOLD Signal Change | Reference |
| Subgenual Anterior Cingulate Cortex (sgACC) | Gradual increase | Similar gradual increase | Plateau reached after approximately 24 minutes of infusion. | |
| Rostral Anterior Cingulate Cortex (rACC) | Gradual increase | Similar gradual increase, though the extent and magnitude of the effect was greater with ketamine (not statistically significant). | Gradual increase with some loss of effect in later stages of infusion. | |
| Thalamus | Abrupt increase | Similar abrupt increase | Peak effect observed within the first 4 minutes of infusion. | |
| Caudate | Increase | Similar pattern of increase to ketamine | Peak effect observed within the first 4 minutes of infusion. |
Table 2: Effects of Lanicemine on Prefrontal Cortex Global Brain Connectivity (GBCr)
| Comparison | During Infusion (p-value) | 24-hours Post-Infusion (p-value) | Reference |
| Lanicemine vs. Placebo | 0.45 | 0.23 | |
| Within Lanicemine Group (vs. Baseline) | 0.34 | 0.01 (significant increase) |
Table 3: Correlation of Lanicemine-Induced BOLD Signal Changes with Antidepressant Response
| Brain Region | Correlation with Depression Improvement (BDI Scores) | Reference |
| Rostral Anterior Cingulate Cortex (rACC) | BOLD response predicted improvement in mood at 1 and 7 days post-infusion. | |
| Prefrontal Cortex (PFC) | Change in GBCr positively predicted depression improvement (r = 0.55, p = 0.01). |
Experimental Protocols
The following are detailed methodologies for key experiments involving phMRI with lanicemine.
Protocol 1: phMRI Study of Lanicemine in Major Depressive Disorder
This protocol is based on the study by Downey et al., 2016.
1. Participant Population:
-
Unmedicated adults diagnosed with Major Depressive Disorder.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants are randomly assigned to one of three groups:
-
Lanicemine dihydrochloride (100 mg)
-
Ketamine (0.5 mg/kg)
-
Placebo (saline)
-
3. Drug Administration:
-
Intravenous (IV) infusion administered over a 60-minute period during the phMRI scan.
4. phMRI Acquisition:
-
Scanner: 3T MRI scanner.
-
Scan Type: Blood-oxygen-level-dependent (BOLD) functional MRI.
-
Scanning Period:
-
Baseline resting-state scan prior to infusion.
-
Continuous scanning during the 60-minute infusion.
-
Post-infusion scans may also be acquired.
-
5. Data Analysis:
-
Standard fMRI preprocessing steps should be applied, including motion correction, slice timing correction, spatial normalization to a standard template (e.g., MNI), and spatial smoothing.
-
A General Linear Model (GLM) is typically used to analyze the data. The model should include regressors for the drug infusion period to identify brain regions showing a significant change in BOLD signal.
-
Region of Interest (ROI) analysis can be performed on key areas like the sgACC and rACC.
-
Correlation analyses can be conducted to assess the relationship between BOLD signal changes and changes in clinical measures of depression (e.g., Beck Depression Inventory - BDI).
Protocol 2: Analysis of Global Brain Connectivity (GBCr) with Lanicemine
This protocol is based on the secondary analysis of data from a phMRI study as described by Abdallah et al., 2018.
1. Participant Population and Study Design:
-
As described in Protocol 1.
2. fMRI Data Acquisition:
-
Voxel Size: 3 x 3 x 2.5 mm.
-
Repetition Time (TR): 3000 ms.
-
Echo Time (TE): 30 ms.
-
Scan Duration:
-
5 minutes pre-infusion (baseline).
-
40 minutes during infusion.
-
25 minutes at 24-hours post-infusion.
-
-
A high-resolution structural scan (e.g., T1-weighted, 1x1x1 mm voxel size) should also be acquired for coregistration.
3. GBCr Calculation:
-
Following standard fMRI preprocessing.
-
The time series from each voxel within the prefrontal cortex (PFC) gray matter is correlated with the time series of all other voxels in the brain's gray matter.
-
The resulting correlation values are averaged to compute the GBCr for each PFC voxel.
4. Statistical Analysis:
-
A repeated-measures General Linear Model (GLM) can be used to examine the effects of treatment (lanicemine vs. placebo), time (baseline, during infusion, 24-h post-infusion), and the treatment-by-time interaction on PFC GBCr.
-
Correlation analyses can be performed to investigate the relationship between changes in GBCr and antidepressant response.
Mandatory Visualizations
Signaling Pathway of Lanicemine's Effect on BOLD Signal
Caption: Lanicemine's antagonism of NMDA receptors on GABAergic interneurons is hypothesized to increase the BOLD signal.
Experimental Workflow for a Lanicemine phMRI Study
Caption: A typical workflow for conducting a pharmacological MRI study with lanicemine infusion.
Logical Relationship of Lanicemine's Effects
Caption: The relationship between lanicemine administration and its observed effects on neurochemistry, brain imaging, and clinical outcomes.
Application Notes and Protocols for In Vitro Electrophysiology Recording with Lanicemine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanicemine (B1674462) dihydrochloride (B599025) (also known as AZD6765) is a weak-trapping, low-voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Unlike other NMDA receptor antagonists such as ketamine, lanicemine exhibits a faster off-rate and is a less potent channel blocker, which is thought to contribute to its favorable safety and tolerability profile.[2][4][5] The antidepressant effects of NMDA receptor antagonists are linked to the activation of calcium-dependent signaling pathways and the enhanced synthesis of synaptic proteins and neurotrophins, including brain-derived neurotrophic factor (BDNF), synapsin I, and the GluA1 subunit of the AMPA receptor.[6][7]
These application notes provide detailed protocols for characterizing the effects of Lanicemine dihydrochloride on NMDA receptor-mediated currents and synaptic plasticity using in vitro electrophysiology techniques.
Data Presentation
Quantitative Pharmacological Data of Lanicemine
| Parameter | Value | Cell/System | Reference |
| K_i_ | 0.56 - 2.1 µM | NMDA Receptor | [1][2][3][8] |
| IC_50_ | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [1][2][3] |
| IC_50_ | 6.4 µM | Xenopus Oocytes | [1][2][3] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Brain Slices
This protocol is adapted from a study investigating the effect of Lanicemine on NMDA currents in mouse brain slices.[6]
Objective: To measure the effect of this compound on isolated NMDA receptor-mediated postsynaptic currents in neurons.
Materials:
-
This compound
-
Animal model (e.g., C57BL/6J mouse)
-
Vibratome
-
Upright microscope with IR-DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Standard electrophysiology rig with perfusion system and temperature control
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 130 mM NaCl, 5 mM KCl, 2.5 mM CaCl_2_, 1.3 mM MgSO_4_, 1.25 mM KH_2_PO_4_, 26 mM NaHCO_3_, 10 mM D-glucose. Continuously bubbled with 95% O_2_ / 5% CO_2_.
-
Modified (Mg²⁺-free) aCSF for NMDA current recording: 132 mM NaCl, 2 mM KCl, 2.5 mM CaCl_2_, 1.25 mM KH_2_PO_4_, 26 mM NaHCO_3_, 10 mM D-glucose. Continuously bubbled with 95% O_2_ / 5% CO_2_.
-
Internal Pipette Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. Adjust pH to 7.2 with CsOH.
-
Pharmacological Agents:
-
NBQX (5 µM) to block AMPA/kainate receptors.
-
This compound (e.g., 2 µM).
-
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the mouse with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold aCSF.
-
Cut coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex or hippocampus) using a vibratome.
-
Allow slices to recover in a holding chamber with aCSF at room temperature for at least 1 hour before recording.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with modified Mg²⁺-free aCSF at a rate of 3 ml/min, warmed to 32 ± 0.5°C.
-
Add NBQX (5 µM) to the perfusion solution to isolate NMDA receptor currents.
-
Visualize neurons using an upright microscope with IR-DIC optics.
-
Establish a whole-cell patch-clamp recording from a target neuron (e.g., a layer V pyramidal neuron).
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to maintain the voltage-dependent Mg²⁺ block of the NMDA receptor and at a positive potential (e.g., +40 mV) to relieve it.
-
-
Data Acquisition:
-
Stimulate presynaptic afferents to evoke excitatory postsynaptic currents (EPSCs).
-
Record baseline NMDA receptor-mediated EPSCs for a stable period (e.g., 5-10 minutes).
-
Apply this compound (e.g., 2 µM) via the perfusion system.
-
Record the effect of Lanicemine on the NMDA receptor-mediated EPSCs.
-
Wash out the drug to observe any recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated EPSCs before, during, and after Lanicemine application.
-
Express the effect of Lanicemine as a percentage of the baseline current amplitude.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Field Potential Recording of Long-Term Potentiation (LTP)
Objective: To assess the impact of this compound on synaptic plasticity, specifically long-term potentiation (LTP), in the hippocampus.
Materials:
-
This compound
-
Animal model (e.g., Sprague-Dawley rat)
-
Vibratome
-
Electrophysiology setup for field potential recordings
-
Stimulating and recording electrodes
-
Data acquisition and analysis software
Solutions:
-
aCSF: (as described in Protocol 1)
-
This compound solution: Prepare a stock solution and dilute to the desired final concentration in aCSF.
Procedure:
-
Brain Slice Preparation:
-
Prepare transverse hippocampal slices (e.g., 400 µm thick) as described in Protocol 1.
-
Allow slices to recover in a holding chamber with aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., every 30 seconds) and adjust the stimulus intensity to elicit a fEPSP amplitude that is approximately 30-40% of the maximal response.
-
Record a stable baseline of fEPSP responses for at least 20 minutes.
-
-
Drug Application:
-
Perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period (e.g., 20 minutes) prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue to record fEPSPs for at least 60 minutes after the HFS to monitor the expression of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the magnitude of LTP in the presence and absence of this compound.
-
Perform statistical analysis to determine if Lanicemine significantly alters the induction or expression of LTP.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: NMDA receptor signaling pathway modulated by Lanicemine.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Caption: Experimental workflow for LTP field potential recording.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 7. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Lanicemine Dihydrochloride: A Tool for Investigating Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lanicemine (B1674462) dihydrochloride (B599025) (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has garnered significant interest in the field of neuroscience.[1][2][3] Unlike other NMDA receptor antagonists such as ketamine, lanicemine exhibits a unique pharmacological profile characterized by a rapid antidepressant-like effect with minimal psychotomimetic side effects in clinical trials.[2][4][5][6] This property makes it a valuable research tool for dissecting the molecular and cellular mechanisms underlying synaptic plasticity, learning, and memory, as well as for the development of novel therapeutics for neuropsychiatric disorders.
This document provides detailed application notes and experimental protocols for utilizing Lanicemine dihydrochloride in the study of synaptic plasticity. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this compound into their experimental workflows.
Mechanism of Action
Lanicemine acts as a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding within the ion channel pore to block the influx of Ca²⁺.[1][3] Its "low-trapping" characteristic means it has a faster off-rate from the channel compared to ketamine, which is thought to contribute to its improved side-effect profile.[4] By modulating NMDA receptor activity, lanicemine influences downstream signaling pathways crucial for synaptic plasticity, including the brain-derived neurotrophic factor (BDNF)-TrkB and mammalian target of rapamycin (B549165) (mTOR) pathways.[7][8][9][10] This modulation can lead to changes in the expression and function of synaptic proteins, such as the GluA1 subunit of AMPA receptors and synapsin I, ultimately impacting synaptic strength and neuronal connectivity.[7][11]
Data Presentation
The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Kᵢ (NMDA Receptor) | 0.56 - 2.1 µM | [1][3] | |
| IC₅₀ | 4 - 7 µM | CHO cells | [1][3] |
| IC₅₀ | 6.4 µM | Xenopus oocytes | [1][3] |
Table 2: Preclinical and Clinical Dosage Information
| Species | Route of Administration | Dose Range | Application | Reference |
| Mouse | Intraperitoneal (i.p.) | 2 - 10 mg/kg | Behavioral studies (Tail Suspension Test) | [7][12][13] |
| Rat | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Electroencephalography (EEG) studies | [1][3] |
| Human | Intravenous (i.v.) infusion | 50 - 150 mg | Clinical trials for Major Depressive Disorder | [4][14][15] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound to study synaptic plasticity.
Protocol 1: In Vivo Assessment of Antidepressant-Like Activity using the Tail Suspension Test (TST) in Mice
This protocol is designed to assess the antidepressant-like effects of this compound by measuring the immobility time of mice suspended by their tails.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Male C57BL/6J mice (7-8 weeks old)
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse). Prepare a vehicle control of 0.9% saline.
-
Animal Handling and Dosing:
-
Tail Suspension Test:
-
Data Analysis:
-
Score the duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for respiration.[16][17]
-
Compare the immobility times between the Lanicemine-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 2: Electrophysiological Analysis of NMDA Receptor Currents in Hippocampal Slices
This protocol describes how to perform whole-cell patch-clamp recordings from CA1 pyramidal neurons in acute hippocampal slices to measure the effect of Lanicemine on NMDA receptor-mediated synaptic currents.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Sucrose-based cutting solution
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA. Adjust pH to 7.2 with CsOH.
Procedure:
-
Slice Preparation:
-
Anesthetize a rodent (e.g., a P21-P30 rat) and rapidly dissect the brain.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices in ice-cold, oxygenated sucrose-based cutting solution using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[12]
-
Visualize CA1 pyramidal neurons using a microscope with DIC optics.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.[12]
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at +40 mV to relieve the Mg²⁺ block of NMDA receptors.
-
-
Data Acquisition:
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating Schaffer collaterals.
-
Bath-apply this compound (e.g., 2 µM) and continue recording EPSCs to observe the inhibitory effect.[11]
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor EPSCs before and after Lanicemine application.
-
Calculate the percentage of inhibition caused by Lanicemine.
-
Protocol 3: Western Blot Analysis of Synaptic Protein Expression
This protocol details the procedure for examining the effect of this compound on the expression levels of key synaptic proteins, such as GluA1 and synapsin I, in the frontal cortex of mice.
Materials:
-
This compound
-
Saline solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GluA1, anti-synapsin I, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Animal Treatment and Tissue Collection:
-
Treat mice with this compound (e.g., 10 mg/kg, i.p.) or vehicle as described in Protocol 1.
-
At a specified time point after treatment (e.g., 1 hour or 72 hours), euthanize the mice and rapidly dissect the frontal cortex.[11]
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.
-
-
Protein Extraction and Quantification:
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each protein of interest and normalize it to a loading control (e.g., β-actin).
-
Compare the relative protein expression levels between the Lanicemine-treated and vehicle-treated groups.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 8. Ketamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Behavioral Assessment of Lanicemine's Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical behavioral tests used to evaluate the antidepressant-like effects of Lanicemine (B1674462), a low-trapping NMDA receptor antagonist. Detailed protocols for key assays, a summary of quantitative data from relevant studies, and visualizations of experimental workflows and signaling pathways are presented to guide researchers in the design and execution of their studies.
Introduction
Lanicemine (AZD6765) is an N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike ketamine, another NMDA receptor antagonist, lanicemine is a low-trapping channel blocker, which is thought to contribute to its reduced psychotomimetic side effects.[1][2] Preclinical studies in rodent models are crucial for elucidating the antidepressant-like properties of compounds like lanicemine. The following sections detail the behavioral assays commonly employed for this purpose.
Key Preclinical Behavioral Tests
Several behavioral paradigms are utilized to assess antidepressant efficacy in rodents. The most common tests for evaluating compounds like lanicemine include the Forced Swim Test (FST), Tail Suspension Test (TST), and the Novelty-Suppressed Feeding Test (NSFT). These tests are based on the principle of measuring behavioral despair or anhedonia, core symptoms of depression, and the ability of an antidepressant to reverse these behaviors.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for screening potential antidepressant drugs.[3][4] The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, floating motionless. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.[4]
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral assay used to screen for antidepressant-like activity.[5][6] The test involves suspending a mouse by its tail, leading to a state of immobility after initial escape-oriented struggles.[5] The duration of immobility is considered a measure of behavioral despair, which can be reversed by effective antidepressant compounds.[7]
Novelty-Suppressed Feeding Test (NSFT)
The NSFT is designed to assess anxiety- and depression-like behaviors.[8][9] This test capitalizes on the conflict between the drive to eat (after a period of food deprivation) and the anxiety associated with a novel and brightly lit environment.[9] Antidepressant and anxiolytic compounds typically reduce the latency to begin eating in this anxiogenic setting.[9]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the antidepressant-like effects of lanicemine, often in combination with other compounds.
Table 1: Effect of Lanicemine in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg, i.p.) | Time Point | Immobility Time (s) | Change from Control | Reference |
| Vehicle | - | 1 h | ~150 | - | [10] |
| Lanicemine | 2 | 1 h | ~140 | No significant change | [10] |
| Hyperforin + Lanicemine | 1 + 2 | 1 h | ~80 | Significant decrease | [10] |
| Vehicle | - | 72 h | ~175 | - | [10] |
| Lanicemine | 10 | 72 h | ~160 | No significant change | [10] |
| Hyperforin + Lanicemine | 2.5 + 10 | 72 h | ~100 | Significant decrease | [10] |
Table 2: Effect of Lanicemine in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Time Point | Immobility Time (s) | Change from Control | Reference |
| Vehicle | - | 72 h | ~180 | - | [11] |
| Hyperforin + Lanicemine | 2.5 + 10 | 72 h | ~120 | Significant decrease | [11] |
Experimental Protocols
Protocol 1: Forced Swim Test (FST)
Objective: To assess the antidepressant-like effect of lanicemine by measuring the duration of immobility in mice forced to swim in a confined space.
Materials:
-
Cylindrical container (e.g., 25-30 cm high, 10-15 cm in diameter)[12]
-
Water (23-25°C)[13]
-
Stopwatch or automated tracking software
-
Towels for drying the animals
-
Lanicemine solution and vehicle control
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[13]
-
Drug Administration: Administer lanicemine or vehicle control via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Fill the cylinder with water to a depth of approximately 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[3][13]
-
Gently place the mouse into the water.
-
Record the duration of immobility during the last 4 minutes of the test.[12] Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water.[12]
-
-
Post-Test:
-
At the end of the 6-minute session, remove the mouse from the water.
-
Thoroughly dry the animal with a towel and place it in a clean, dry cage under a warming lamp to prevent hypothermia before returning it to its home cage.[3]
-
-
Data Analysis: Compare the mean immobility time between the lanicemine-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like properties of lanicemine by measuring the immobility time of mice suspended by their tails.
Materials:
-
Tail suspension apparatus (a horizontal bar elevated from the surface)
-
Adhesive tape
-
Stopwatch or automated tracking system
-
Lanicemine solution and vehicle control
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes prior to the test.[14]
-
Drug Administration: Administer lanicemine or vehicle control at a specified time before testing.
-
Suspension:
-
Test Session:
-
Post-Test:
-
At the end of the session, gently remove the mouse from the suspension apparatus and carefully remove the tape.
-
Return the mouse to its home cage.
-
-
Data Analysis: Analyze the data by comparing the average immobility times of the lanicemine-treated and control groups using appropriate statistical methods.
Protocol 3: Novelty-Suppressed Feeding Test (NSFT)
Objective: To assess the anxiolytic and antidepressant-like effects of lanicemine by measuring the latency to eat in a novel environment.
Materials:
-
Open field arena (e.g., 50 x 50 cm with 30-40 cm high walls)[15]
-
A small, palatable food pellet
-
Stopwatch
-
Lanicemine solution and vehicle control
Procedure:
-
Food Deprivation: Food deprive the mice for 16-24 hours before the test to ensure motivation to eat. Water should be available ad libitum.[15]
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer lanicemine or vehicle control prior to the test.
-
Test Arena Preparation:
-
Place a single pellet of palatable food on a small piece of filter paper in the center of the brightly lit open field arena.[15]
-
-
Test Session:
-
Place the mouse in a corner of the arena.
-
Start the stopwatch and measure the latency (in seconds) for the mouse to take its first bite of the food pellet.
-
A cut-off time of 10-15 minutes is typically used. If the mouse does not eat within this time, the maximum latency is recorded.[15]
-
-
Home Cage Food Consumption: Immediately after the test, return the mouse to its home cage where a pre-weighed amount of the same palatable food is available. Measure the amount of food consumed over a short period (e.g., 5 minutes) to control for potential effects of the drug on appetite.[15]
-
Data Analysis: Compare the latency to feed in the novel environment between the lanicemine and control groups. Also, compare the amount of food consumed in the home cage to ensure that any observed effects on latency are not due to changes in appetite.
Visualizations
Experimental Workflows
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. lasa.co.uk [lasa.co.uk]
- 5. Tail suspension test - Wikipedia [en.wikipedia.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. transpharmation.com [transpharmation.com]
- 10. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for Lanicemine Dihydrochloride in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for utilizing Lanicemine (B1674462) dihydrochloride (B599025), a low-trapping NMDA receptor antagonist, in the rodent Forced Swim Test (FST). The FST is a widely used preclinical behavioral assay to screen for potential antidepressant-like activity.
Introduction
Lanicemine (formerly AZD6765) is an N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential rapid-acting antidepressant effects.[1] Unlike ketamine, another NMDA receptor antagonist, lanicemine is a low-trapping channel blocker, which has been associated with a lower incidence of psychotomimetic side effects.[1] The antidepressant effects of NMDA receptor antagonists are believed to be mediated through the modulation of glutamatergic signaling, leading to downstream effects on synaptic plasticity.[2][3] The Forced Swim Test is a valuable tool for assessing the antidepressant-like properties of compounds like Lanicemine in a preclinical setting.[4]
Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling
Lanicemine exerts its effects by blocking the ion channel of the NMDA receptor.[5][6] This action is thought to initiate a cascade of downstream signaling events that contribute to its antidepressant-like effects. Key components of this proposed pathway include:
-
Increased Glutamate (B1630785) Transmission: Blockade of NMDA receptors on GABAergic interneurons can lead to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release.
-
AMPA Receptor Activation: The increased synaptic glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
-
Activation of Signaling Cascades: AMPA receptor activation triggers intracellular signaling pathways, including the mTOR (mammalian target of rapamycin) pathway.
-
Increased Synaptic Protein Synthesis: The mTOR pathway promotes the synthesis of synaptic proteins, such as Brain-Derived Neurotrophic Factor (BDNF) and postsynaptic density proteins, which are crucial for synaptic plasticity and function.[2]
Experimental Protocol: Forced Swim Test (FST) with Lanicemine Dihydrochloride
This protocol is a synthesis of standard FST procedures and specific parameters reported in studies involving NMDA receptor antagonists.
Materials
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
Male adult mice (e.g., Swiss or C57BL/6)
-
Forced swim apparatus: A transparent cylinder (e.g., 25-30 cm high, 10-15 cm in diameter) filled with water.[7]
-
Water bath or heater to maintain water temperature.
-
Video recording equipment (optional, but recommended for unbiased scoring).
-
Towels and a warming cage for post-test recovery.
Procedure
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) for at least one week before the experiment. Handle the animals daily for several days leading up to the test to reduce stress.
-
Drug Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline) to the desired concentration. A dose of 10 mg/kg administered intraperitoneally (i.p.) has been used in mice for behavioral studies.[8] Administer the Lanicemine solution or vehicle to the mice. The timing of administration relative to the test is critical; a 60-minute pre-treatment time is a common starting point for i.p. injections in the FST.
-
Forced Swim Test Procedure:
-
Fill the cylinder with water to a depth of approximately 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[7]
-
Maintain the water temperature at 24-26°C.[7]
-
Gently place the mouse into the center of the cylinder.
-
The total test duration is 6 minutes.[4] It is common to disregard the first 2 minutes as an acclimation period.
-
Record the behavior during the final 4 minutes of the test.[4][7]
-
-
Behavioral Scoring: The following behaviors are typically scored:
-
Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The mouse makes active swimming motions, moving around the cylinder.
-
Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
-
Post-Test Care: After the 6-minute test, remove the mouse from the water, gently dry it with a towel, and place it in a warmed holding cage for a recovery period before returning it to its home cage.
-
Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the Lanicemine-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation
The following table presents example data demonstrating the potential effect of a treatment regimen including Lanicemine on immobility time in the Forced Swim Test.
Note: The following data is derived from a study where Lanicemine (10 mg/kg) was administered in combination with hyperforin (B191548) (2.5 mg/kg). The results show a significant reduction in immobility time 72 hours after administration.[3] While this demonstrates the potential efficacy of Lanicemine, results from a study using Lanicemine as a standalone treatment may vary.
| Treatment Group | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle Control | 8 | 165 ± 15 |
| Hyperforin (2.5 mg/kg) + Lanicemine (10 mg/kg) | 8 | 95 ± 10 |
| p < 0.05 compared to Vehicle Control |
Considerations and Best Practices
-
Control Groups: Always include a vehicle-treated control group to account for the effects of the injection and the test environment.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid bias.
-
Locomotor Activity: It is advisable to conduct an open-field test to ensure that the observed effects in the FST are not due to a general increase in locomotor activity.
-
Strain and Sex Differences: The behavioral response in the FST can vary between different rodent strains and sexes. Ensure consistency within an experiment.
-
Ethical Considerations: The Forced Swim Test is a stressful procedure. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 8. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Lanicemine using Lanicemine-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Accurate quantification of Lanicemine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard, such as Lanicemine-d5, is considered the gold standard in quantitative LC-MS/MS to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2] Deuterated internal standards are nearly identical in chemical behavior to the unlabeled analyte, co-eluting and experiencing similar ionization effects, which allows them to compensate for variations in sample preparation, injection volume, and instrument response.[2] This document provides detailed application notes and protocols for the quantitative analysis of Lanicemine in human plasma using Lanicemine-d5 as an internal standard with a validated LC-MS/MS method.
Principle of the Method
This method employs protein precipitation for the extraction of Lanicemine and the internal standard, Lanicemine-d5, from human plasma. The chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water containing formic acid. Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of Lanicemine is determined from the ratio of the peak area of Lanicemine to that of the internal standard, Lanicemine-d5.[3]
Materials and Reagents
-
Lanicemine reference standard
-
Lanicemine-d5 internal standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (≥98%)
-
Blank human plasma
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Lanicemine and Lanicemine-d5 reference standards into separate volumetric flasks. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Lanicemine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike the plasma for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Lanicemine-d5 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.[3]
Sample Preparation
The following workflow describes the protein precipitation method for extracting Lanicemine from plasma samples.
Caption: Experimental workflow for the extraction of Lanicemine from plasma.
Detailed Steps:
-
Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of blank human plasma to the respective tubes.[3]
-
Spike 50 µL of blank plasma with the appropriate Lanicemine working standard solutions to prepare the calibration curve standards.
-
For all samples (blanks, standards, QCs, and unknowns), add 10 µL of the 100 ng/mL Lanicemine-d5 internal standard working solution.[3]
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[3]
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following diagram illustrates the logical flow of the LC-MS/MS analysis.
Caption: LC-MS/MS analysis workflow.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Lanicemine | 199.1 | 107.1 | 0.05 | 25 | 15 |
| Lanicemine-d5 | 204.1 | 112.1 | 0.05 | 25 | 15 |
Note: The exact m/z values, cone voltages, and collision energies may require optimization on the specific instrument used.[3]
Method Validation and Data Presentation
The bioanalytical method should be validated according to regulatory guidelines from agencies such as the FDA.[3][4] Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Lanicemine to Lanicemine-d5 against the nominal concentration of Lanicemine. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
Table 1: Representative Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
Accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.
Table 2: Representative Inter- and Intra-Assay Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High | 800 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Note: LLOQ = Lower Limit of Quantification. The values presented are typical acceptance criteria based on FDA guidance and may vary.
Matrix Effect and Recovery
The matrix effect and recovery should be assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and that the extraction process is efficient and consistent.
Table 3: Representative Matrix Effect and Recovery Data
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95 - 105 | > 85 |
| High | 800 | 95 - 105 | > 85 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Lanicemine in human plasma. The use of the deuterated internal standard, Lanicemine-d5, is critical for achieving the high accuracy and precision required for regulated bioanalysis in the context of drug development.[3] The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lanicemine dihydrochloride solubility in PBS and other buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and mechanism of action of Lanicemine Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 240 mg/mL. For aqueous-based experiments, sterile water or Phosphate Buffered Saline (PBS) are suitable for preparing working solutions.
Q2: How can I enhance the dissolution of this compound in aqueous buffers?
If you observe precipitation or slow dissolution, gentle warming of the solution to 37°C and sonication can aid in complete solubilization.[1][2] It is recommended to use an ultrasonic bath for a brief period until the solution clears.
Q3: What is the stability of this compound in aqueous solutions?
Aqueous solutions of this compound are best prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[3] For longer-term storage, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4]
Q4: Is it necessary to sterile filter this compound solutions for cell-based assays?
Yes, if you prepare a working solution from a stock solution in water or PBS, it is recommended to sterilize it by passing it through a 0.22 µm filter before adding it to your cell cultures.[1]
Q5: What is the primary mechanism of action of Lanicemine?
Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][5] It blocks the NMDA receptor channel, thereby modulating glutamatergic neurotransmission.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The concentration may be too high, or the compound has not fully dissolved. The buffer's pH may not be optimal. | - Ensure the concentration is within the reported solubility limits. - Use gentle warming (37°C) and sonication to aid dissolution.[1][2] - Verify the pH of your buffer; solubility can be pH-dependent. |
| Cloudy or hazy solution | Incomplete dissolution or formation of fine particulates. | - Continue sonication until the solution becomes clear. - If the issue persists, consider preparing a fresh solution at a slightly lower concentration. |
| Inconsistent experimental results | Degradation of the compound in aqueous solution. | - Prepare fresh aqueous solutions for each experiment, as prolonged storage is not recommended.[3] - Ensure DMSO stock solutions are stored properly at -20°C or -80°C to maintain stability.[1][4] |
Quantitative Solubility Data
| Solvent/Buffer | Concentration | Molar Equivalent | Notes |
| Phosphate Buffered Saline (PBS), pH 7.2 | 100 mg/mL[1] | 368.75 mM[1] | Sonication may be required for complete dissolution.[1] |
| Water | ≥ 100 mg/mL[6] | ≥ 368.75 mM[6] | Prepare fresh and sterilize with a 0.22 µm filter for cell-based assays.[1] |
| DMSO | 240 mg/mL[6] | 885.0 mM[6] | Use freshly opened, hygroscopic DMSO for best results.[1] |
| Ethanol | 20 mg/mL[3][7] | ~73.75 mM | |
| Dimethylformamide (DMF) | 5 mg/mL[3][7] | ~18.44 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Solution in PBS
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tube
-
Vortex mixer
-
Ultrasonic water bath
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 10 mg of this compound powder and transfer it to a sterile conical tube.
-
Add 1 mL of sterile PBS, pH 7.4, to the tube.
-
Briefly vortex the solution to suspend the powder.
-
Place the tube in an ultrasonic water bath and sonicate in short bursts until the solid is completely dissolved and the solution is clear.
-
If required for the experimental application, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately. Do not store for more than 24 hours.[3]
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).
-
Vortex the tube until the powder is completely dissolved. Sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
Signaling Pathway
Caption: Lanicemine blocks the NMDA receptor, initiating a downstream signaling cascade.
Diagram Description: The provided DOT script visualizes the proposed signaling pathway of Lanicemine. As an NMDA receptor antagonist, Lanicemine blocks the receptor, which is thought to lead to the activation of the PI3K/Akt signaling pathway. This, in turn, activates mTORC1, a key regulator of protein synthesis, and inhibits GSK3β. The culmination of these events is an increase in synaptic plasticity, which is believed to contribute to the antidepressant-like effects of Lanicemine.
References
Technical Support Center: Optimizing Lanicemine Dihydrochloride Dosage for Preclinical Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lanicemine (B1674462) dihydrochloride (B599025) in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, ensuring optimal dosage and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lanicemine dihydrochloride?
A1: this compound is a low-trapping, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It binds within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions. This action is thought to initiate a cascade of downstream signaling events, including the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for synaptogenesis and rapid antidepressant effects.[1][2] Unlike other NMDA receptor antagonists, Lanicemine's "low-trapping" characteristic means it has a faster dissociation rate from the channel, which is believed to contribute to its reduced psychotomimetic side effects compared to ketamine.[3]
Q2: What is a typical effective dose range for this compound in rodent models of depression?
A2: The effective dose of this compound in preclinical rodent models can vary depending on the specific behavioral test and animal strain. However, studies have shown antidepressant-like effects in a range of 1 to 10 mg/kg administered intraperitoneally (i.p.).[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What is the recommended vehicle for dissolving this compound for in vivo administration?
A3: this compound is typically dissolved in sterile 0.9% saline for in vivo administration.[4] It is advisable to prepare fresh solutions on the day of the experiment to ensure stability and prevent precipitation.
Q4: How can I minimize the potential for psychotomimetic-like side effects in my preclinical studies?
A4: While Lanicemine is designed to have a lower incidence of psychotomimetic effects than ketamine, it is still a crucial consideration.[3] To minimize these effects, it is important to:
-
Use the lowest effective dose: Conduct thorough dose-response studies to identify the minimum dose that produces the desired antidepressant-like effect.
-
Monitor locomotor activity: Increased locomotor activity can be an indicator of psychotomimetic-like effects.[5] It is recommended to assess locomotor activity concurrently with your primary behavioral endpoint.
-
Careful behavioral observation: Observe the animals for any unusual behaviors such as stereotypy, ataxia, or excessive circling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral data | Inconsistent drug administration, handling stress, environmental factors | Ensure consistent i.p. injection technique. Acclimate animals to the testing room and handling procedures. Maintain a consistent and controlled testing environment (e.g., lighting, noise levels). |
| Lack of antidepressant-like effect | Suboptimal dose, inappropriate timing of behavioral testing, animal strain differences | Perform a dose-response study to determine the optimal dose. The timing of behavioral testing post-injection is critical; consider testing at different time points (e.g., 30 min, 60 min, 24 hours). Be aware that different rodent strains can exhibit varying sensitivities to NMDA receptor antagonists. |
| Increased locomotor activity confounding results | Off-target effects or psychotomimetic-like activity | Lower the dose of Lanicemine. Use a separate cohort of animals to specifically assess locomotor activity at the doses used in the primary behavioral experiment. Analyze locomotor activity data as a covariate in your statistical analysis. |
| Precipitation of this compound in solution | Poor solubility, improper storage | Prepare fresh solutions on the day of use. If using a stock solution, ensure it is stored correctly and brought to room temperature before dilution. Gentle warming and vortexing can aid in dissolution. |
Quantitative Data Summary
The following tables summarize preclinical efficacy data for this compound in common rodent models of depression.
Table 1: Efficacy of Lanicemine in the Forced Swim Test (FST)
| Species | Dose (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| Mouse | 1 | Significant reduction | [1] |
| Mouse | 10 | Significant reduction | [6] |
Table 2: Efficacy of Lanicemine in the Sucrose (B13894) Preference Test (SPT)
| Species | Dose (mg/kg, i.p.) | Effect on Sucrose Preference | Reference |
| Mouse | 10 (in combination with Hyperforin) | Restoration of sucrose preference in a chronic stress model | [4] |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral assay to assess antidepressant efficacy.[7][8]
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle via i.p. injection at the desired pre-treatment time (e.g., 30-60 minutes).
-
Gently place the mouse into the water cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
After 6 minutes, carefully remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over water.[9][10]
Methodology:
-
Habituation:
-
For 48 hours, house mice individually with two identical drinking bottles, both containing water, to acclimate them to the two-bottle setup.
-
For the next 24 hours, replace the water in both bottles with a 1% sucrose solution to introduce them to the sweet taste.
-
-
Baseline Measurement:
-
Following habituation, provide each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
After 24 hours, weigh both bottles to determine the consumption of each liquid.
-
-
Test Procedure:
-
Administer this compound or vehicle (i.p.).
-
Provide the animals with pre-weighed bottles of 1% sucrose solution and water.
-
Measure the consumption from each bottle over a defined period (e.g., 12 or 24 hours). To prevent side preference, the position of the bottles should be swapped halfway through the measurement period.
-
-
Data Analysis: Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 7. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. How Sucrose Preference Is Gained and Lost: An In-Depth Analysis of Drinking Behavior during the Sucrose Preference Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
Mitigating potential side effects of Lanicemine in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lanicemine (B1674462) in animal studies. The focus is on proactively managing and mitigating potential side effects through careful experimental design and monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of Lanicemine observed in animal studies?
A1: Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, is recognized for its improved side effect profile compared to other NMDA antagonists like ketamine.[1][2][3] The most commonly noted potential side effects in animal models are transient and dose-dependent, including:
-
Hyperlocomotion: An increase in spontaneous movement, though significantly less pronounced than that induced by ketamine.[1]
-
Changes in Electroencephalogram (EEG) Gamma-Band Activity: Lanicemine can produce dose-dependent elevations in spontaneous gamma-band EEG, which is considered a marker of NMDA receptor engagement.[1][4]
-
Dizziness and Ataxia: While more frequently reported in clinical studies, these can be inferred from behavioral observations in animals (e.g., unsteady gait).[1]
It is crucial to note that psychotomimetic and dissociative effects, which are prominent with ketamine, are minimal or absent with Lanicemine at therapeutic doses.[1][5]
Q2: How can I minimize the risk of hyperlocomotion in my study?
A2: Proactive management through careful dose selection is the most effective strategy. Based on preclinical studies, a dose-response relationship for hyperlocomotion is observed.
-
Dose-Ranging Study: It is highly recommended to conduct a pilot dose-ranging study in your specific animal model to identify the optimal therapeutic dose with the least effect on locomotor activity.
-
Comparative Data: As a reference, in male Sprague-Dawley rats, intraperitoneal doses of Lanicemine at 3, 10, and 30 mg/kg were evaluated, with higher doses more likely to induce locomotor changes.[1]
-
Habituation: Ensure animals are adequately habituated to the testing environment to reduce novelty-induced hyperactivity, which can confound the drug's effects.[6][7]
Q3: Are there any known co-administration strategies to mitigate Lanicemine's side effects?
A3: Currently, there is limited published research on specific co-administration strategies to mitigate the side effects of Lanicemine, primarily because its side effects are considered minimal. However, based on general knowledge of NMDA receptor antagonist pharmacology, the following could be considered for exploratory studies, with the caveat that they are not established protocols for Lanicemine:
-
GABAergic Modulators: Co-administration with a benzodiazepine (B76468) or other positive allosteric modulators of GABA-A receptors might temper potential hyperactivity. However, this could also influence the therapeutic effects of Lanicemine and would require careful validation.
-
Serotonergic Agents: The interplay between glutamatergic and serotonergic systems is complex. The effects of co-administering selective serotonin (B10506) reuptake inhibitors (SSRIs) or other serotonergic agents would need to be empirically determined.
Q4: What is the abuse liability of Lanicemine in animal models?
A4: Preclinical studies suggest that Lanicemine has a low abuse potential.[8] Standard animal models for assessing abuse liability, such as self-administration studies, have not shown evidence of reinforcing properties for Lanicemine, distinguishing it from ketamine.[8]
Q5: Are there any known neurotoxic effects of Lanicemine in animal studies?
A5: Lanicemine is characterized as a low-trapping NMDA receptor antagonist, a property that is thought to reduce the risk of neurotoxicity sometimes associated with high doses of other NMDA antagonists (e.g., Olney's lesions).[1][3] Long-term safety studies in animals have not revealed significant neurotoxic effects at therapeutic dose ranges.[9]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of locomotor activity are observed.
| Potential Cause | Troubleshooting Step |
| Dose is too high for the specific animal model, strain, or age. | Review the literature for appropriate starting doses. If data is limited, perform a dose-response study to determine the optimal dose. Consider that different rodent strains can have varied sensitivity to NMDA antagonists.[10] |
| Insufficient habituation to the testing apparatus. | Implement a multi-day habituation protocol where animals are exposed to the testing environment without any drug administration.[7] |
| Confounding effects of stress from handling or injection. | Handle animals gently and consistently. Allow for an acclimatization period in the testing room before the experiment begins. |
| Environmental stimuli in the testing room. | Ensure the testing environment is quiet, with consistent lighting and temperature to avoid startling the animals. |
Issue 2: EEG recordings show excessive artifacts or unclear gamma-band signals.
| Potential Cause | Troubleshooting Step |
| Poor electrode implantation or connection. | Ensure proper surgical technique for electrode implantation, with secure anchoring to the skull. Check the impedance of all electrodes before recording.[11] |
| Movement artifacts. | Use a recording system with a commutator to allow free movement. Analyze EEG data in conjunction with video recordings to identify and exclude segments with excessive movement. |
| Inadequate signal processing. | Apply appropriate filters to remove low-frequency movement artifacts and high-frequency noise. Use a fast Fourier transform (FFT) with appropriate windowing to analyze power spectral density.[1] |
| Incorrect reference electrode placement. | The choice of reference electrode is critical. Ensure a stable and consistent reference is used across all animals in the study.[11] |
Quantitative Data Summary
Table 1: Effects of Lanicemine and Ketamine on Locomotor Activity and EEG in Rats
| Compound | Dose (mg/kg, i.p.) | Animal Model | Primary Outcome | Result | Citation |
| Lanicemine | 3, 10, 30 | Male Sprague-Dawley Rats | Locomotor Activity | Dose-dependent increases, but significantly less than ketamine at comparable doses. | [1] |
| Ketamine | 1, 3, 10, 30 | Male Sprague-Dawley Rats | Locomotor Activity | Pronounced, dose-dependent increases in locomotor activity. | [1] |
| Lanicemine | 3, 10, 30 | Male Sprague-Dawley Rats | Gamma-Band EEG | Dose-dependent elevations in spontaneous gamma-band EEG. | [1] |
| Ketamine | 1, 3, 10, 30 | Male Sprague-Dawley Rats | Gamma-Band EEG | Dose-dependent elevations in spontaneous gamma-band EEG, tightly coupled to increases in locomotor activity. | [1] |
Experimental Protocols
1. Locomotor Activity Assessment in Rodents
-
Objective: To quantify the effect of Lanicemine on spontaneous locomotor activity.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.[7]
-
Procedure:
-
Habituation: For 2-3 days prior to testing, place each animal in the open-field arena for 15-30 minutes to allow for habituation to the novel environment.[7]
-
Acclimatization: On the test day, move the animals to the testing room at least 60 minutes before the experiment begins.
-
Drug Administration: Administer Lanicemine or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: Immediately after administration, place the animal in the center of the open-field arena and record its activity for a predefined period (e.g., 60 minutes).[6]
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[12]
-
2. EEG Recording in Rodents
-
Objective: To measure changes in cortical electrical activity, particularly in the gamma frequency band, following Lanicemine administration.
-
Procedure:
-
Surgical Implantation: Under anesthesia, surgically implant EEG electrodes over the frontal and temporal cortices. A reference electrode is typically placed over the cerebellum.[1][13] Allow for a recovery period of at least one week.
-
Habituation: Habituate the animals to the recording chamber and the tethered recording cable for several days.
-
Baseline Recording: Record baseline EEG activity for at least 30 minutes before drug administration.[1]
-
Drug Administration: Administer Lanicemine or vehicle.
-
Post-Dosing Recording: Continuously record EEG for a set period post-administration (e.g., 90 minutes).[1]
-
Data Analysis:
-
Digitize the EEG signal at an appropriate sampling rate (e.g., >250 Hz).
-
Perform a fast Fourier transform (FFT) on epochs of the data (e.g., 10-second epochs) to calculate the power spectral density across different frequency bands (delta, theta, alpha, beta, gamma).[1]
-
Normalize the post-dosing data to the pre-dosing baseline for each animal.
-
-
Visualizations
Caption: Simplified signaling pathway of Lanicemine at the NMDA receptor.
Caption: Experimental workflow for assessing locomotor activity.
Caption: Relationship between Lanicemine's properties and its side effect profile.
References
- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanicemine - Wikipedia [en.wikipedia.org]
- 4. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA blocker lanicemine safely reduces depression | MDedge [ma1.mdedge.com]
- 6. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. va.gov [va.gov]
- 8. Ketamine - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Differences in NMDA receptor antagonist-induced locomotor activity and [3H]MK-801 binding sites in short-sleep and long-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ndineuroscience.com [ndineuroscience.com]
Lanicemine Dihydrochloride Solution Stability for Long-Term Experiments: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Lanicemine dihydrochloride (B599025) in solution for long-term experiments. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Lanicemine dihydrochloride stock solutions?
A1: Based on information from various suppliers, stock solutions of this compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored under the following conditions to ensure stability for short to medium-term use.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Common Solvent |
| -20°C | Up to 1 month | DMSO |
| -80°C | Up to 6 months | DMSO |
For in vivo experiments, it is consistently recommended that working solutions be prepared fresh on the day of use from a stored stock solution.
Q2: What is the known solubility of this compound in common solvents?
A2: this compound exhibits solubility in a variety of solvents. The dihydrochloride salt form generally has enhanced water solubility and stability compared to the free base.
Table 2: Solubility of Lanicemine and its Dihydrochloride Salt
| Solvent | Lanicemine Base Solubility | This compound Solubility |
| DMSO | ~30 mg/mL | ~240 mg/mL |
| Ethanol | ~20 mg/mL | ≤20 mg/mL |
| Water | - | ~100 mg/mL |
| PBS (pH 7.2) | ~3 mg/mL | - |
Note: Solubility can be influenced by factors such as temperature and the presence of co-solvents. Sonication may be required to aid dissolution in some cases.
Q3: Is there any published data on the long-term stability of this compound in aqueous solutions for experimental use?
A3: Currently, there is a lack of specific, publicly available long-term stability data for this compound in aqueous solutions under various experimental conditions (e.g., different pH, temperature, and light exposure). While it is used in clinical trials dissolved in 0.9% saline for intravenous infusion, this indicates good short-term stability but does not provide data for long-term storage. Researchers should therefore perform their own stability assessments for long-term experiments.
Experimental Protocols & Troubleshooting
Q4: How can I assess the stability of my this compound working solution for a long-term experiment?
Table 3: Proposed Protocol for a Basic Long-Term Stability Assessment
| Step | Procedure | Details |
| 1. Solution Preparation | Prepare a batch of your this compound working solution at the highest concentration you plan to use. | Use the same buffer, excipients, and container closure system intended for your experiment. |
| 2. Storage Conditions | Aliquot the solution into multiple sealed, light-protected containers. Store them under the same conditions as your planned experiment (e.g., 4°C, room temperature). | Include a control aliquot stored at -80°C, where it is presumed to be most stable. |
| 3. Time Points | Define several time points for analysis that cover the duration of your experiment (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, etc.). | The frequency of testing should be higher at the beginning of the study. |
| 4. Analytical Method | Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of Lanicemine at each time point. | The method should be able to separate the parent drug from potential degradation products. |
| 5. Data Analysis | Compare the concentration of Lanicemine at each time point to the initial concentration (Day 0). A significant decrease in concentration (e.g., >5-10%) may indicate instability. | Also, observe the appearance of any new peaks in the chromatogram, which could signify degradation products. |
Below is a general workflow for preparing and assessing the stability of a this compound solution.
Q5: What should I do if I observe precipitation in my this compound solution?
A5: Precipitation can occur for several reasons, including exceeding the solubility limit, a change in pH or temperature, or interaction with components of your buffer.
Troubleshooting Precipitation:
-
Confirm Concentration: Double-check your calculations to ensure you have not exceeded the known solubility in your chosen solvent system.
-
Adjust pH: The solubility of compounds with amine groups like Lanicemine can be pH-dependent. Ensure the pH of your buffer is appropriate. The dihydrochloride salt suggests it is more soluble in acidic to neutral conditions.
-
Co-solvents: If working with a high concentration, you may need to include a small percentage of a co-solvent like DMSO or ethanol, but be mindful of the final concentration's compatibility with your experimental system.
-
Temperature: Some compounds are less soluble at lower temperatures. If you are storing your solution at 4°C, try preparing it at room temperature first to ensure complete dissolution before cooling. Gentle warming and sonication can also help redissolve the compound, but be cautious about potential degradation at higher temperatures.
Q6: How can I tell if my this compound has degraded?
A6: Without a specific chemical analysis, it is difficult to confirm degradation. However, there are some indicators that should prompt further investigation:
-
Visual Changes: A change in color or the appearance of cloudiness in a solution that was initially clear.
-
pH Shift: A significant change in the pH of the solution over time.
-
Loss of Efficacy: A noticeable decrease in the expected biological effect in your experiments.
If you suspect degradation, the most reliable way to confirm it is by using a stability-indicating analytical method like HPLC. This can quantify the amount of the parent compound remaining and detect the presence of new peaks that may correspond to degradation products.
The following decision tree can help troubleshoot solution stability issues.
Lanicemine Dihydrochloride Infusion Protocols: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lanicemine dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental infusions.
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation and administration of Lanicemine dihydrochloride infusions.
1. Solution Preparation and Stability
-
Question: My this compound solution is cloudy or has visible precipitates. What should I do?
-
Answer: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. It is recommended to prepare fresh solutions for immediate use.[1] If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1] For aqueous stock solutions, it is crucial to filter and sterilize the solution using a 0.22 μm filter before administration.[1]
-
-
Question: What is the recommended storage condition for this compound stock solutions?
-
Answer: Stock solutions of this compound should be stored under specific conditions to maintain stability. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1] Ensure the solution is in a sealed container to protect it from moisture.[1]
-
-
Question: Can I prepare a stock solution in water?
2. Infusion Protocol and Dosing
-
Question: I am observing unexpected behavioral effects in my animal model. Could the infusion rate be the cause?
-
Answer: Yes, the infusion rate and concentration can significantly impact the behavioral and physiological effects of NMDA receptor antagonists. Rapid infusion or high concentrations can lead to more pronounced side effects. In clinical trials, Lanicemine is typically infused over 60 minutes to improve tolerability.[2] It is crucial to adhere to established protocols and consider a dose-response study to determine the optimal administration parameters for your specific experimental model.
-
-
Question: What are the typical dosages used in preclinical and clinical studies?
-
Answer: Dosages vary significantly between preclinical and clinical settings. In preclinical studies with rodents, intraperitoneal injections of 3, 10, or 30 mg/kg have been used.[1] In human clinical trials, intravenous infusions of 50 mg, 100 mg, and 150 mg administered over 60 minutes are common.[3][4]
-
3. Managing Potential Side Effects
-
Question: My animal subjects are exhibiting dizziness or motor impairment. How can I mitigate these effects?
-
Answer: Dizziness is one of the most commonly reported adverse events in human studies of Lanicemine.[3] While Lanicemine is designed to have fewer psychotomimetic and dissociative side effects than ketamine, some behavioral alterations can still occur.[3][5] To mitigate these, consider a slower infusion rate or a lower dose. It is also important to provide a quiet and calm environment for the subjects post-infusion to minimize stress.
-
-
Question: Are there any serious adverse events associated with Lanicemine infusion?
-
Answer: While generally well-tolerated, some studies have reported adverse events. In a study comparing Lanicemine to ketamine, the study was halted early due to two serious adverse events of syncope (fainting) from orthostatic hypotension during ketamine infusion.[3] Though less frequent with Lanicemine, it is crucial to monitor vital signs and be prepared for potential cardiovascular effects.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound and its experimental use.
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker.[1][5] It non-competitively inhibits the NMDA receptor, which is a glutamate-gated ion channel involved in synaptic plasticity and neurotransmission.[6] Its "low-trapping" characteristic means it has a faster off-rate from the receptor channel compared to other NMDA antagonists like ketamine, which is thought to contribute to its improved side-effect profile.[5]
-
-
Question: What are the key differences between Lanicemine and Ketamine?
-
Question: What are the primary research applications for this compound?
-
Answer: Lanicemine has been investigated primarily for its potential as a rapid-acting antidepressant in treatment-resistant depression.[5] It is also studied for its role in understanding the glutamatergic system's involvement in mood disorders and other neurological conditions.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | ≥ 60.0 mg/mL |
| Water | ≥ 100 mg/mL |
Data sourced from manufacturer's technical information.[1]
Table 2: Preclinical and Clinical Dosing Regimens
| Study Type | Species | Route of Administration | Dosage | Infusion/Administration Time | Reference |
| Preclinical | Rodent | Intraperitoneal | 3, 10, 30 mg/kg | N/A | [1] |
| Clinical Trial | Human | Intravenous Infusion | 50 mg, 100 mg, 150 mg | 60 minutes | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Solution (Example for Preclinical Use)
-
Objective: To prepare a sterile this compound solution for intravenous infusion in a rodent model.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile vials
-
0.22 μm syringe filter
-
Vortex mixer
-
Sonicator (optional)
-
-
Methodology:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the vial until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 μm syringe filter to the syringe and filter the solution into a final sterile vial. This step is critical for ensuring the sterility of the final infusion solution.[1]
-
Visually inspect the final solution for any particulate matter before administration.
-
It is recommended to use the freshly prepared solution immediately.[1]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Common artifacts in EEG recordings after Lanicemine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electroencephalography (EGG) in studies involving Lanicemine (B1674462) administration.
Frequently Asked Questions (FAQs)
Q1: Are there specific EEG artifacts uniquely associated with Lanicemine administration?
A1: Currently, there is no direct evidence in published literature that identifies EEG artifacts uniquely and exclusively caused by Lanicemine. Clinical trials have noted that Lanicemine is generally well-tolerated.[1][2] However, like any EEG recording during a pharmacological study, various physiological and non-physiological artifacts can occur. It is crucial to distinguish between the known electrophysiological effects of Lanicemine and true artifacts.
Q2: What are the known electrophysiological effects of Lanicemine on EEG?
A2: Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been shown to engage brain circuits and produce measurable changes in the EEG. The most consistently reported effect is a significant increase in gamma-band oscillatory activity.[1][2][3] This increase in gamma power is considered a marker of NMDA receptor target engagement.[1][3] Some studies have also observed a reduction in prefrontal theta-cordance.[3] It is vital to differentiate these expected pharmacological effects from unintended artifacts.
Q3: What common physiological artifacts might be encountered during an EEG recording after Lanicemine administration?
A3: While not specific to Lanicemine, physiological artifacts are common in any EEG study. Given that dizziness has been reported as a common adverse event during Lanicemine infusion, researchers should be particularly vigilant for artifacts resulting from patient movement.[3]
-
Myogenic (Muscle) Artifacts: Increased muscle tension, jaw clenching, or facial movements can produce high-frequency noise that may obscure the underlying EEG signal.
-
Ocular (Eye) Artifacts: Eye blinks and movements create large, low-frequency potentials, primarily in the frontal electrodes.
-
Glossokinetic Artifacts: Tongue movements can introduce slow-wave artifacts.
-
Cardiac (ECG) Artifacts: The electrical activity of the heart can sometimes be picked up by EEG electrodes, particularly in shorter individuals or those with a particular body habitus.
Q4: Could adverse events associated with Lanicemine lead to EEG artifacts?
A4: Yes, adverse events, although generally mild with Lanicemine, could indirectly lead to EEG artifacts. For instance, dizziness, a reported side effect, might cause the participant to move their head or tense their muscles, resulting in movement and myogenic artifacts.[3] It is good practice to have a protocol for monitoring and noting any participant-reported sensations or observable behaviors during the recording session to correlate with potential artifacts.
Troubleshooting Guides
Issue 1: High-Frequency Noise Obscuring Gamma-Band Analysis
Question: We are observing significant high-frequency noise in our EEG recordings following Lanicemine infusion, making it difficult to analyze the expected gamma-band activity. What could be the cause and how can we troubleshoot it?
Answer:
High-frequency noise in the gamma-band range is often due to myogenic (muscle) artifacts. Lanicemine administration, like other NMDA receptor antagonists, may sometimes lead to increased muscle tension, even if not overtly visible.
Troubleshooting Steps:
-
Visual Inspection: Carefully review the raw EEG data in conjunction with video recordings (if available) to identify any subtle facial grimacing, jaw clenching, or head and neck tension.
-
Instruct the Participant: Remind the participant to relax their jaw and facial muscles. A brief break, if the experimental protocol allows, might be beneficial.
-
Data Processing:
-
Filtering: Apply a high-pass filter (e.g., >30 Hz) to isolate the high-frequency noise and a low-pass filter to remove frequencies above the range of interest.
-
Independent Component Analysis (ICA): Use ICA to decompose the EEG signal and identify and remove components that have the topographical and spectral characteristics of muscle artifacts.
-
Artifact Rejection: Implement algorithms to automatically or manually reject epochs with high-amplitude noise exceeding a predefined threshold.
-
Issue 2: Slow-Wave Drifts in Frontal Channels
Question: Our EEG recordings show large, slow-wave drifts, particularly in the frontal electrodes, which are contaminating our analysis of theta-cordance. What is the likely cause?
Answer:
Slow-wave drifts in frontal channels are classic indicators of ocular (eye) artifacts. Eye movements, including blinks and saccades, generate significant electrical potentials that can be mistaken for or mask genuine neural activity.
Troubleshooting Steps:
-
EOG Monitoring: Ensure that electrooculogram (EOG) channels are being recorded simultaneously with the EEG. This allows for the precise identification of eye movements.
-
Participant Instructions: Instruct the participant to minimize eye blinking and to fixate on a specific point in front of them.
-
Data Processing:
-
EOG Regression: Use the signal from the EOG channels to create a regression model and subtract the eye movement artifact from the EEG channels.
-
ICA: Similar to myogenic artifacts, ICA is very effective at isolating and removing components related to eye blinks and movements.
-
Data and Protocols
Quantitative EEG Effects of Lanicemine
The following table summarizes the key quantitative EEG findings from a study comparing Lanicemine to Ketamine and a placebo in healthy volunteers.
| EEG Metric | Lanicemine (150 mg) | Ketamine (0.5 mg/kg) | Placebo |
| Gamma-Band Power | Significant Increase | Significant Increase | No Significant Change |
| Prefrontal Theta-Cordance | Significant Reduction | Significant Reduction | No Significant Change |
| Alpha Slow-Wave Index | No Significant Change | Strong Effect (Increase) | No Significant Change |
Data adapted from a 2013 study on the effects of Lanicemine and Ketamine.[3]
Experimental Protocol: EEG Recording in a Lanicemine Clinical Trial
The following provides a generalized methodology for EEG data acquisition in a clinical trial involving Lanicemine, based on published studies.[3][4]
-
Participant Preparation:
-
Participants are seated in a comfortable, semi-reclined position in a dimly lit, sound-attenuated room.
-
The scalp is cleaned with an abrasive paste to ensure low electrode impedance.
-
An electrode cap (e.g., 32-channel) is fitted according to the international 10-20 system.
-
Conductive gel is applied to each electrode site.
-
Electrode impedances are checked and maintained below 5 kΩ.
-
-
Data Acquisition:
-
Continuous EEG is recorded using a high-quality amplifier and acquisition software (e.g., NeuroExplorer).
-
Data is typically sampled at a high rate (e.g., 1000 Hz) to capture high-frequency oscillations.
-
A baseline EEG is recorded for a specified period (e.g., 20 minutes) before drug administration.
-
Lanicemine or placebo is administered (e.g., via intravenous infusion).
-
EEG is recorded continuously during and after the infusion for a predetermined duration (e.g., 1.5 hours).
-
-
Data Analysis:
-
The continuous EEG data is segmented into epochs (e.g., 10 seconds).
-
Each epoch is subjected to a Fast Fourier Transform (FFT) to compute the power spectral density across different frequency bands (e.g., 1-50 Hz).
-
The effects of the drug are analyzed by comparing the power spectral density data from the post-infusion period to the pre-infusion baseline.
-
Visualizations
Caption: Lanicemine's mechanism of action on the NMDA receptor.
Caption: A logical workflow for troubleshooting common EEG artifacts.
References
- 1. Neurophysiological and clinical effects of the NMDA receptor antagonist lanicemine (BHV-5500) in PTSD: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Lanicemine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during oral administration studies of Lanicemine (B1674462).
Frequently Asked Questions (FAQs)
Q1: What is Lanicemine and why is oral administration being investigated?
Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts on the glutamate (B1630785) signaling pathway in the central nervous system.[3][4][5] While initial clinical trials focused on intravenous administration for conditions like treatment-resistant depression[6][7][8], developing an oral dosage form is crucial for chronic therapies to improve patient compliance and convenience.[9]
Q2: What are the potential challenges affecting the oral bioavailability of Lanicemine?
While specific data on Lanicemine's oral bioavailability is limited, challenges for small molecule drugs like Lanicemine typically stem from:
-
Low Aqueous Solubility: Many pharmaceutical compounds have poor solubility in water, which is necessary for absorption in the gastrointestinal (GI) tract.[10][11]
-
Poor Membrane Permeability: The drug's ability to pass through the intestinal wall into the bloodstream can be limited by its physicochemical properties.[9][12]
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before reaching systemic circulation, reducing its effective dose.[12] Lanicemine is known to be a low-clearance compound, but its susceptibility to first-pass metabolism via oral administration needs to be determined.[13]
Q3: What are the general strategies to improve the oral bioavailability of a drug like Lanicemine?
Several formulation and drug delivery strategies can be employed:[14][15]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can enhance the dissolution rate.[10][16]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10][17] They can also potentially bypass first-pass metabolism through lymphatic transport.[14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.[10]
-
Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal membrane.[9][18]
-
Prodrug Approach: Modifying the drug's chemical structure to create a more absorbable prodrug that converts back to the active form in the body.[15]
Troubleshooting Guides
Problem 1: Low and variable drug exposure in preclinical oral dosing studies.
| Possible Cause | Troubleshooting/Optimization Strategy | Relevant Experimental Protocol |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate Lanicemine as a solid dispersion or a nanosuspension to increase surface area and dissolution rate.[11] | Protocol 1: Preparation of a Solid DispersionProtocol 2: Preparation of a Nanosuspension |
| Low intestinal permeability. | Conduct in-vitro permeability assays (e.g., Caco-2) to assess passive and active transport.[11] Consider co-administration with a permeation enhancer (requires careful toxicological assessment). | Protocol 3: In Vitro Caco-2 Permeability Assay |
| High first-pass metabolism. | Use in-vitro models (e.g., liver microsomes) to determine metabolic stability. Consider lipid-based formulations like SEDDS to promote lymphatic absorption, which can partially bypass the liver.[11][14] | Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) |
| Efflux by transporters (e.g., P-glycoprotein). | Perform a bidirectional Caco-2 assay to determine the efflux ratio.[19] If efflux is confirmed, consider co-administration with a known P-gp inhibitor in preclinical models to verify the mechanism. | Protocol 3: In Vitro Caco-2 Permeability Assay |
Problem 2: Difficulty in preparing a stable and effective oral formulation for animal studies.
| Possible Cause | Troubleshooting/Optimization Strategy | Relevant Experimental Protocol |
| Drug precipitation in the dosing vehicle. | Screen a wider range of GRAS (Generally Regarded As Safe) excipients, including different co-solvents, surfactants, and polymers, to find a suitable vehicle that maintains Lanicemine in solution. | Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) |
| Inconsistent dosing due to poor suspension. | If a suspension is necessary, optimize the formulation with appropriate suspending and wetting agents. Ensure uniform particle size distribution. | Protocol 2: Preparation of a Nanosuspension |
| Chemical instability of Lanicemine in the formulation. | Conduct stability studies of the formulation under relevant storage conditions. Analyze for degradation products. Adjust pH or add stabilizers if necessary. | - |
Quantitative Data Summary
Table 1: Classification of Compound Permeability based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
Data adapted from general guidance for in vitro permeability assays.[19]
Table 2: Interpretation of Efflux Ratio in Caco-2 Assay
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation | Implication for Oral Bioavailability |
| < 2 | No significant active efflux. | Permeability is likely dominated by passive diffusion. |
| ≥ 2 | Potential substrate of an efflux transporter (e.g., P-gp). | Oral bioavailability may be limited by active efflux in the intestine. |
Data adapted from general guidance for in vitro permeability assays.[19]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve Lanicemine and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Suspension: Disperse Lanicemine in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Milling: Transfer the suspension to a bead mill containing milling media (e.g., zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.[11]
Protocol 3: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21 days).
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.
-
Permeability Assessment (Apical to Basolateral - A-B):
-
Add the Lanicemine dosing solution to the apical (donor) chamber.
-
Add fresh buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points.
-
-
Permeability Assessment (Basolateral to Apical - B-A for efflux):
-
Add the Lanicemine dosing solution to the basolateral (donor) chamber.
-
Add fresh buffer to the apical (receiver) chamber.
-
Incubate and collect samples as in the A-B assessment.
-
-
Sample Analysis: Quantify the concentration of Lanicemine in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[19]
Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Screening: Determine the solubility of Lanicemine in various oils, surfactants, and co-solvents to identify suitable excipients.[11]
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components until a clear and homogenous solution is formed. Add Lanicemine to the mixture and stir until completely dissolved.
-
Characterization:
-
Self-Emulsification Assessment: Add the SEDDS formulation to an aqueous medium under gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size and Zeta Potential: Measure the droplet size and zeta potential of the resulting nanoemulsion.
-
In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.
-
Protocol 5: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Dosing:
-
Oral (PO): Administer the Lanicemine formulation via oral gavage.
-
Intravenous (IV): Administer a solution of Lanicemine intravenously to determine absolute bioavailability.
-
-
Blood Sampling: Collect serial blood samples from the animals at predetermined time points after dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Determine the concentration of Lanicemine in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).[20][21]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Two distinct signaling pathways upregulate NMDA receptor responses via two distinct metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. upm-inc.com [upm-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 18. japsonline.com [japsonline.com]
- 19. benchchem.com [benchchem.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. pharmacy180.com [pharmacy180.com]
Lanicemine dihydrochloride dose-response curve analysis
Lanicemine (B1674462) Dihydrochloride (B599025) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving Lanicemine dihydrochloride. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for ease of reference.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for Lanicemine?
A1: Lanicemine is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It binds to the ion channel of the NMDA receptor after it has been activated by the co-agonists glutamate (B1630785) and glycine, thereby blocking the influx of cations like Ca2+.[2] Unlike ketamine, it is described as "low-trapping," which may contribute to its different side-effect profile, particularly the reduced psychotomimetic and dissociative effects.[1][3]
Q2: We are observing high variability in our dose-response data. What are the potential causes?
A2: High variability can stem from several factors. Consider the following:
-
Pharmacokinetic Variability: The pharmacokinetics of Lanicemine can be influenced by an individual's lean body mass and body surface area, which affect its clearance and volume of distribution, respectively.[4][5] Ensure subject groups are well-matched for these parameters.
-
Route of Administration: Inconsistent administration can lead to variable plasma concentrations. Lanicemine has been studied primarily using intravenous (IV) infusion over a set period (e.g., 60 minutes), which provides better control over plasma levels than a bolus injection.[3][6]
-
Assay Sensitivity: Ensure your bioanalytical methods for measuring Lanicemine concentration or its downstream effects are validated and have sufficient sensitivity and reproducibility.
-
Subject Population: Clinical studies have shown differing results based on trial design and patient characteristics.[7] Factors such as the severity of the condition being studied and concomitant medications can introduce variability.
Q3: What doses are typically used in preclinical and clinical research?
A3: Dosing varies significantly between preclinical and clinical studies.
-
Preclinical (Rats): Intraperitoneal injections of 3, 10, or 30 mg/kg have been shown to produce dose-dependent elevations in spontaneous gamma-band electroencephalography (EEG).[8]
-
Clinical (Humans): Doses have typically ranged from 50 mg to 150 mg administered via a single intravenous infusion.[3][7] A dose of 100 mg was used in a study on PTSD, while doses of 100 mg and 150 mg were found to provide sustained antidepressant efficacy in a study on Major Depressive Disorder (MDD).[3][6] However, a separate study using 50 mg and 100 mg doses did not show superiority over placebo for MDD.[7][9]
Q4: We are not observing the expected antidepressant-like effects in our animal model. What should we check?
A4: If you are not seeing the expected efficacy, consider the troubleshooting workflow below. Key areas to investigate include the animal model's validity for NMDA-targeted drugs, the dose and administration route, and the behavioral tests used to measure outcomes. Lanicemine's effects can be subtle compared to other NMDA antagonists like ketamine.
Troubleshooting workflow for preclinical efficacy studies.
Data Presentation
Table 1: In Vitro Binding and Potency of Lanicemine
| Parameter | Value | Cell Type / Condition | Reference |
| Ki (NMDA Receptor) | 0.56 - 2.1 µM | - | [8][10] |
| IC₅₀ | 4 - 7 µM | CHO Cells | [8][10] |
| IC₅₀ | 6.4 µM | Xenopus Oocytes | [8][10] |
Table 2: Population Pharmacokinetic Parameters of Lanicemine in Humans (IV Infusion)
| Parameter | Symbol | Mean Estimated Value | 90% Confidence Interval | Reference |
| Systemic Clearance | CL | 9.43 L/h | 9.12 - 9.77 L/h | [4][5] |
| Central Volume of Distribution | V1 | 106 L | 93.7 - 115 L | [4][5] |
| Peripheral Volume of Distribution | V2 | 47.3 L | 39.6 - 56.6 L | [4][5] |
| Intercompartmental Clearance | Q | 75.7 L/h | 51.8 - 127 L/h | [4][5] |
| Terminal Elimination Half-life | t₁/₂ | ~16 h | - | [11] |
Table 3: Summary of Doses Used in Human Clinical Trials
| Study Population | Doses Administered (IV) | Key Finding | Reference |
| Major Depressive Disorder | 100 mg, 150 mg | Sustained antidepressant efficacy with repeated dosing. | [3] |
| Major Depressive Disorder | 50 mg, 100 mg | Not superior to placebo on primary or secondary endpoints. | [7][9] |
| Post-Traumatic Stress Disorder | 100 mg | Well-tolerated; reduced hyperarousal scores after one infusion. | [6] |
| Healthy Volunteers | 75 mg, 150 mg | 150 mg induced gamma-EEG changes similar to ketamine but with minimal dissociative symptoms. | [3] |
Experimental Protocols & Visualizations
Proposed Signaling Pathway
Lanicemine acts by blocking the NMDA receptor, which is believed to initiate a cascade of downstream events leading to its therapeutic effects. This includes the modulation of synaptic plasticity, potentially through pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the activation of AMPA receptors, ultimately leading to synaptogenesis.
Mechanism of action for Lanicemine at the NMDA receptor.
Protocol: Clinical Trial for MDD (Based on NCT00781742)
This section outlines a typical experimental workflow for a randomized, placebo-controlled clinical trial investigating the efficacy of Lanicemine in patients with Major Depressive Disorder (MDD).
1. Patient Screening & Enrollment:
-
Inclusion Criteria: Adults (18-70 years) diagnosed with single episode or recurrent MDD. History of inadequate response to at least one antidepressant.[7]
-
Exclusion Criteria: Comorbid psychiatric disorders, substance use disorders, significant medical conditions.
-
Baseline Assessment: Administer baseline depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS).[7]
2. Randomization and Blinding:
-
Patients are randomly assigned in a double-blind manner to one of three arms:
-
Lanicemine 100 mg
-
Lanicemine 150 mg
-
Placebo (Saline)[3]
-
-
Both patients and study staff administering the infusions and conducting assessments are blinded to the treatment allocation.
3. Drug Administration:
-
The assigned treatment is administered via intravenous (IV) infusion over a 60-minute period.[3][6]
-
Infusions are given repeatedly, for instance, three times a week for a duration of three weeks.[3]
4. Efficacy and Safety Monitoring:
-
Primary Endpoint: Change in MADRS total score from baseline to a predetermined time point (e.g., Week 3 or Week 6).[3][7]
-
Secondary Endpoints: Response rates (e.g., ≥50% reduction in MADRS score), remission rates, and changes on other scales like the Clinical Global Impression (CGI).[7][9]
-
Safety Monitoring: Record all adverse events. Monitor for dissociative symptoms using scales like the Clinician-Administered Dissociative States Scale (CADSS).[3]
5. Data Analysis:
-
Statistical analysis is performed to compare the change in depression scores between the Lanicemine groups and the placebo group.
Experimental workflow for a Lanicemine clinical trial.
References
- 1. Lanicemine - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Neurophysiological and Clinical Effects of the NMDA Receptor Antagonist Lanicemine (BHV-5500) in PTSD: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
Addressing placebo effect in Lanicemine clinical trial design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing clinical trials for Lanicemine, with a focus on addressing the significant challenge of the placebo effect.
Troubleshooting Guides
Issue: High placebo response is masking the true efficacy of Lanicemine in our trial.
Possible Cause & Solution
High placebo response rates are a common challenge in antidepressant trials, often ranging from 30% to 40%.[1] This can be particularly pronounced in trials for major depressive disorder (MDD), sometimes making it difficult to distinguish the drug's effect from the placebo.[1] In some cases, the placebo response can be even higher and almost indistinguishable from the response to active antidepressants, especially in patients with milder forms of depression.[1]
Troubleshooting Steps:
-
Refine Patient Population:
-
Enrichment Strategies: Implement enrichment maneuvers before randomization to select for a patient population that is more likely to respond to the drug and less likely to respond to placebo.[2] One approach is a "filtering" method to exclude study centers with historically high placebo response rates.[3]
-
Independent Evaluation: Utilize an independent and blinded expert interview to confirm eligibility and assess for characteristics that may increase the likelihood of a placebo response. This can help to ensure a more homogenous and appropriate study population.[4]
-
-
Optimize Trial Design:
-
Placebo Lead-in Phase: Consider a double-blind, variable placebo lead-in period. This has been shown to be more effective at identifying and reducing placebo response compared to a single-blind lead-in.[2] One study reported that a double-blind placebo lead-in identified approximately 28% of patients as placebo responders, compared to less than 10% in single-blind lead-in studies.[2]
-
Sequential Parallel Comparison Design (SPCD): This design has shown merit in reducing placebo response in antidepressant trials.[2] It involves two sequential treatment stages, where placebo non-responders from the first stage are re-randomized in the second stage, which can increase the statistical power to detect a drug effect.
-
Limit Treatment Arms: Research suggests that reducing the number of treatment arms in a study may positively affect the trial outcome by decreasing patient expectation of receiving an active drug, thereby potentially lowering the placebo response.[2]
-
-
Standardize Procedures and Minimize Therapeutic Contact:
-
Centralized Raters: Employ centralized, blinded raters to conduct efficacy assessments. This helps to reduce variability and bias in scoring.
-
Limit Site-Subject Interaction: While maintaining ethical standards of care, standardize and minimize non-specific supportive interactions between site staff and participants, as these can contribute to a therapeutic response independent of the treatment.
-
Triple Blinding: In addition to blinding patients and investigators, consider blinding the primary efficacy rater from the trial design and the subject's chart to further reduce bias.
-
Issue: Our trial failed to meet its primary endpoint, showing no significant difference between Lanicemine and placebo.
Possible Cause & Solution
A failed trial, where the investigational drug does not demonstrate superiority over placebo, is a significant setback. A Phase IIb, randomized, double-blind, placebo-controlled study of adjunctive Lanicemine in 302 patients with MDD found that neither the 50 mg nor the 100 mg dose was superior to placebo in reducing depressive symptoms at the primary endpoint (Week 6).[5][6]
Troubleshooting Steps:
-
Post-Hoc Analysis: Conduct thorough post-hoc analyses to explore potential reasons for the trial's outcome. These analyses can investigate the effects of trial design, patient characteristics, and site-specific data to identify any confounding factors.[5][6][7] For instance, paradoxical results have been observed in some depression drug trials where placebo dramatically outperformed the active drug at certain study sites.[8]
-
Re-evaluate Dosing and Administration:
-
Dose-Ranging: Ensure that the optimal therapeutic dose of Lanicemine has been identified in earlier phase studies. Inadequate dosage can lead to a lack of efficacy.[9]
-
Frequency and Duration of Treatment: The frequency and duration of Lanicemine administration may influence its efficacy. One Lanicemine study involved 15 intravenous infusions over a 12-week period.[5][6] The length of the treatment period can be a critical factor; extending trials from 4 to 6 weeks has been shown to increase the proportion of patients showing a clear-cut response to active drugs versus placebo.[9]
-
-
Review Primary and Secondary Endpoints:
-
Endpoint Selection: The choice of primary and secondary endpoints is crucial. The Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Rating Scale for Depression (HAM-D) are standard assessments in antidepressant trials.[4][10]
-
Timing of Assessment: The timing of the primary endpoint assessment should be carefully considered based on the expected onset of action of Lanicemine.
-
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a placebo lead-in period in a Lanicemine trial?
A placebo lead-in period is a strategy used to identify and exclude patients who show a significant improvement in symptoms while receiving a placebo before being randomized to the active treatment or placebo arm.[2][11] The goal is to enrich the study population with patients who are less likely to be placebo responders, thereby increasing the assay sensitivity to detect a true drug effect.[2] While single-blind placebo lead-ins have not consistently shown significant benefits, double-blind, variable-length placebo lead-ins have demonstrated better sensitivity in reducing placebo response in antidepressant trials.[2]
Q2: How can we manage patient expectations to minimize the placebo effect?
Patient expectations are a powerful driver of the placebo effect.[12] Managing these expectations is a key strategy for mitigating this response.
-
Standardized Patient Education: Provide all participants with standardized and neutral information about the trial, the investigational drug, and the possibility of receiving a placebo. Avoid language that could heighten expectations of therapeutic benefit.[11][13]
-
Blinding: Maintaining the blind for both patients and investigators is crucial. If patients believe they are receiving the active drug, their expectation of improvement can increase, leading to a stronger placebo response.[12]
-
Objective Outcome Measures: Incorporate objective biomarkers or neuroimaging data alongside subjective patient-reported outcomes to provide a more comprehensive and less expectation-biased assessment of treatment effects.[12]
Q3: What are the key considerations for selecting an appropriate primary endpoint for a Lanicemine trial?
The primary endpoint should be a validated measure of depressive symptoms that is sensitive to change.
-
Standardized Rating Scales: The most commonly used primary endpoints in MDD trials are the change from baseline in the total score of the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Rating Scale for Depression (HAM-D).[4][10]
-
Timing of Assessment: The time point for the primary endpoint analysis should be chosen based on the expected therapeutic onset of Lanicemine. For a rapid-acting antidepressant, an earlier time point (e.g., week 1 or 2) might be appropriate, while for a drug with a more gradual onset, a later time point (e.g., week 6 or 8) may be more suitable.[9]
-
Single Primary Endpoint: It is generally recommended to use a single primary depression scale as the primary endpoint to maintain focus and statistical power.[4]
Data Presentation
Table 1: Illustrative Lanicemine Phase IIb Trial Outcomes (Adjunctive Therapy in MDD)
| Outcome Measure | Lanicemine 50 mg (n=101) | Lanicemine 100 mg (n=101) | Placebo (n=100) |
| Change in MADRS Total Score from Baseline to Week 6 (Primary Endpoint) | -12.3 | -11.6 | -10.7 |
| p-value vs. Placebo | NS | NS | - |
| Change in MADRS Total Score from Baseline to Week 12 | -13.8 | -13.6 | -12.9 |
| p-value vs. Placebo | NS | NS | - |
| Response Rate at Week 6 (≥50% reduction in MADRS) | 36.6% | 30.7% | 30.0% |
| p-value vs. Placebo | NS | NS | - |
| Remission Rate at Week 6 (MADRS score ≤10) | 15.8% | 16.8% | 13.0% |
| p-value vs. Placebo | NS | NS | - |
NS = Not Significant. Data are illustrative based on the findings from the Sanacora et al. (2017) study, which found no significant difference between Lanicemine and placebo.[5][6][7]
Experimental Protocols
Protocol: Assessment of Antidepressant Efficacy Using the Montgomery-Åsberg Depression Rating Scale (MADRS)
-
Objective: To quantify the severity of depressive symptoms in participants enrolled in a Lanicemine clinical trial.
-
Materials:
-
Validated Montgomery-Åsberg Depression Rating Scale (MADRS) questionnaire.
-
Trained and certified raters, blinded to the treatment allocation.
-
Quiet and private interview room.
-
-
Procedure:
-
Baseline Assessment: The MADRS should be administered to all participants at baseline (before the first dose of the investigational product) to establish the initial severity of their depression.
-
Follow-up Assessments: The MADRS should be administered at predefined time points throughout the study (e.g., weekly for the first 4 weeks, then bi-weekly until the end of the treatment period).
-
Rater Training and Calibration: All raters must undergo rigorous training on the administration and scoring of the MADRS to ensure consistency and minimize inter-rater variability. Regular calibration sessions should be conducted throughout the trial.
-
Interview Conduct: The rater should conduct a semi-structured interview with the participant, asking open-ended questions to elicit information related to the 10 items on the MADRS. The rater should then score each item on a scale of 0 to 6 based on the participant's responses and clinical judgment.
-
Data Recording: The scores for each item should be recorded accurately, and the total MADRS score should be calculated by summing the scores of all 10 items.
-
-
Data Analysis:
-
The primary efficacy endpoint is typically the change in the total MADRS score from baseline to a predefined time point (e.g., week 6).
-
Secondary endpoints may include the proportion of responders (e.g., ≥50% reduction in MADRS score from baseline) and the proportion of remitters (e.g., MADRS score ≤10).
-
Statistical analysis should be performed to compare the change in MADRS scores between the Lanicemine and placebo groups.
-
Mandatory Visualization
References
- 1. Placebo response in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.com [worldwide.com]
- 3. Protocols Sought to Lower Placebo Responses : Researchers hope novel trial designs will lead to 'more efficient antidepressant drug discovery.' | MDedge [mdedge.com]
- 4. How to Optimize Success in Clinical Trials of Antidepressants [clinicalleader.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medcitynews.com [medcitynews.com]
- 9. Methodology of measuring the efficacy of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving study design for antidepressant effectiveness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cognivia.com [cognivia.com]
- 12. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 13. zanteris.com [zanteris.com]
Lanicemine Dihydrochloride for Intraperitoneal Injection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and intraperitoneal (IP) administration of Lanicemine dihydrochloride (B599025) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Lanicemine dihydrochloride and what is its primary mechanism of action?
A1: this compound is the salt form of Lanicemine (also known as AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its mechanism of action involves blocking the ion channel of the NMDA receptor, which plays a crucial role in synaptic plasticity and neurotransmission.[3][4] This modulation of the glutamate (B1630785) system is believed to underlie its potential antidepressant effects.[2]
Q2: Why use the dihydrochloride salt form of Lanicemine?
A2: The dihydrochloride salt form of a compound generally offers enhanced water solubility and stability compared to the free base form.[5] This is advantageous for preparing aqueous-based formulations for in vivo experiments.
Q3: What is a recommended vehicle for intraperitoneal injection of this compound?
A3: A commonly used vehicle for small molecule drugs with limited aqueous solubility, including for IP injection, consists of a mixture of solvents. A recommended formulation is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For Lanicemine, this vehicle has been shown to achieve a solubility of at least 2.5 mg/mL.[6]
Q4: What is the solubility of this compound in common buffers?
A4: this compound is highly soluble in Phosphate-Buffered Saline (PBS), with a reported solubility of 100 mg/mL.[7] The free base form, Lanicemine, has a lower solubility in PBS (pH 7.2) of 3 mg/mL.[8]
Q5: How should I store stock solutions of this compound?
A5: Prepared stock solutions of this compound should be stored under specific conditions to maintain stability. It is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed during formulation | The solubility limit of this compound in the chosen vehicle has been exceeded. | - Gently warm the solution and/or use sonication to aid dissolution.[7]- If precipitation persists, consider preparing a more dilute solution.- Ensure the correct order of solvent addition as specified in the protocol. |
| Cloudy or unclear solution after preparation | Incomplete dissolution of the compound or impurities in the reagents. | - Filter the final solution through a 0.22 µm sterile filter before injection.- Ensure all components of the vehicle are of high purity and sterile.- Use sonication to ensure complete dissolution.[7] |
| Animal shows signs of distress post-injection (e.g., writhing, lethargy) | The vehicle, particularly at high concentrations of DMSO or PEG, may cause local irritation or discomfort.[9] | - Include a vehicle-only control group to differentiate between compound and vehicle effects.[10]- Minimize the concentration of organic solvents if possible. For sensitive animal models, consider reducing the DMSO concentration.[10]- Ensure the injection volume is within the recommended guidelines for the animal's weight. |
| Inconsistent experimental results | - Improper injection technique leading to administration into other abdominal sites (e.g., subcutaneous, intramuscular, or into an organ).- Instability of the prepared formulation. | - Ensure proper restraint and injection technique as detailed in the experimental protocol.- Always aspirate before injecting to confirm correct needle placement in the peritoneal cavity.- Prepare fresh working solutions for each experiment and store stock solutions appropriately.[7] |
Quantitative Data Summary
The following tables provide key physicochemical and in vivo data for Lanicemine.
Table 1: Solubility Data
| Compound Form | Solvent | Solubility | Reference |
| This compound | PBS | 100 mg/mL | [7] |
| Lanicemine (free base) | PBS (pH 7.2) | 3 mg/mL | [8] |
| (Rac)-Lanicemine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [6] |
| Lanicemine (free base) | DMSO | 30 mg/mL | [8] |
| Lanicemine (free base) | Ethanol | 20 mg/mL | [8] |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Species | Application | Reference |
| Effective In Vivo Dose | 2 mg/kg, 10 mg/kg | Mouse | Intraperitoneal (Antidepressant-like activity) | [11] |
| Dosing Vehicle | 0.9% NaCl | Mouse | Intraperitoneal | [12] |
| Dosing Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | General In Vivo | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol details the preparation of a 1 mg/mL dosing solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed for your experiment. For a 1 mg/mL solution, you will need 1 mg of this compound for every 1 mL of final solution.
-
Prepare Stock Solution (Optional but Recommended): To ensure accurate measurement of the powder, first prepare a concentrated stock solution in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Vehicle Preparation: In a sterile vial, combine the vehicle components in the following order, vortexing after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
-
Add this compound:
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the vehicle mixture. This will result in a 10% DMSO concentration in the final solution.
-
-
Final Volume Adjustment: Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Ensure Complete Dissolution: Vortex the final solution thoroughly. If any particulates are visible, gently warm the solution or place it in a sonicator bath until the solution is clear.
-
Sterilization: Before administration, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Assessment of Antidepressant-Like Activity in Mice (Tail Suspension Test)
This protocol is adapted from studies evaluating the antidepressant-like effects of Lanicemine in mice.[11]
Materials:
-
Prepared this compound dosing solution (e.g., at a concentration to deliver 2 mg/kg or 10 mg/kg in a volume of 10 mL/kg)
-
Vehicle control solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male C57BL/6J mice
-
Tail suspension test apparatus
-
Syringes and needles for IP injection (25-27 gauge)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
Treatment Groups: Randomly assign mice to the following groups:
-
Vehicle control
-
This compound (2 mg/kg)
-
This compound (10 mg/kg)
-
-
Drug Administration:
-
Weigh each mouse to accurately calculate the injection volume.
-
Administer the assigned treatment via intraperitoneal injection 90 minutes before the start of the tail suspension test.[11]
-
-
Tail Suspension Test (TST):
-
Individually suspend each mouse by its tail from the apparatus using adhesive tape.
-
Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
-
Data Analysis:
-
Compare the duration of immobility between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the Lanicemine-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.
-
Visualizations
Caption: Lanicemine blocks the NMDA receptor, inhibiting Ca²⁺ influx and modulating downstream signaling pathways like CaMKII and CREB, which are involved in synaptic plasticity.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Preclinical Side Effect Profile: Lanicemine Dihydrochloride vs. Ketamine - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has demonstrated rapid and robust antidepressant effects, revolutionizing the treatment landscape for major depressive disorder. However, its clinical utility is hampered by a side effect profile that includes psychotomimetic symptoms, cognitive impairment, and a potential for abuse. This has spurred the development of novel NMDA receptor modulators with the aim of retaining the therapeutic benefits of ketamine while minimizing its adverse effects.
Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a low-trapping NMDA receptor channel blocker that emerged as a promising alternative to ketamine. Its distinct pharmacological properties, characterized by a faster off-rate and lower trapping potential within the NMDA receptor channel, are hypothesized to contribute to a more favorable side effect profile. This guide provides a comprehensive comparison of the preclinical side effect profiles of lanicemine and ketamine, presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action: A Tale of Two Blockers
Both lanicemine and ketamine are non-competitive antagonists of the NMDA receptor. However, their interaction with the receptor channel differs significantly. Ketamine is a high-trapping channel blocker, meaning it becomes trapped within the ion channel even after the agonist (glutamate) has dissociated. This prolonged blockade is thought to contribute to its profound psychotomimetic and dissociative effects. In contrast, lanicemine is a low-trapping channel blocker, allowing for a more rapid dissociation from the channel and a more physiological modulation of glutamatergic neurotransmission.[1][2] This fundamental difference in mechanism is believed to underlie the observed variations in their side effect profiles.
Quantitative Comparison of Preclinical Side Effects
The following tables summarize the available quantitative preclinical data comparing the side effect profiles of lanicemine and ketamine.
Table 1: Psychotomimetic-like Effects (Locomotor Activity)
Hyperlocomotion in rodents is often used as a preclinical proxy for the psychotomimetic effects of NMDA receptor antagonists.
| Compound | Dose (mg/kg) | Route | Animal Model | Change in Locomotor Activity | Study |
| Lanicemine | 10 | i.p. | Rat | No significant increase | [3][4] |
| Ketamine | 10 | i.p. | Rat | Significant increase (~250% of vehicle) | [3][4] |
| Lanicemine | 10 | i.p. | Mouse | No significant difference from control | [5] |
| (R)-ketamine | 10 | i.p. | Mouse | No significant difference from control | [5] |
i.p. = intraperitoneal
Table 2: Motor Coordination (Rotarod Test)
The rotarod test assesses motor coordination and balance. Impairment on this task can indicate ataxic side effects.
| Compound | Dose (mg/kg) | Route | Animal Model | Effect on Motor Coordination | Study |
| Lanicemine | - | - | - | Data not available | - |
| Ketamine | 10-40 | i.p. | Rat | Dose-dependent impairment | Data from multiple studies |
Note: Direct comparative preclinical studies of lanicemine and ketamine using the rotarod test were not identified in the searched literature.
Table 3: Sensorimotor Gating (Prepulse Inhibition)
Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a process that is deficient in psychiatric disorders like schizophrenia. Disruption of PPI by a compound can indicate potential psychotomimetic effects.
| Compound | Dose (mg/kg) | Route | Animal Model | Effect on Prepulse Inhibition | Study |
| Lanicemine | - | - | - | Data not available | - |
| Ketamine | 5-10 | i.p. | Rat | Significant disruption | Data from multiple studies |
Note: Direct comparative preclinical studies of lanicemine and ketamine on prepulse inhibition were not identified in the searched literature.
Table 4: Abuse Liability (Self-Administration)
Intravenous self-administration is a gold-standard preclinical model for assessing the reinforcing and abuse potential of a drug.
| Compound | Dose (mg/kg/infusion) | Animal Model | Reinforcing Effects | Study |
| Lanicemine | - | - | Data not available | - |
| Ketamine | 0.25-1.0 | Rat | Readily self-administered | Data from multiple studies |
Note: Preclinical self-administration studies for lanicemine were not identified in the searched literature.
Experimental Protocols
Locomotor Activity Assessment
Objective: To measure spontaneous locomotor activity as an indicator of psychotomimetic-like effects.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes prior to testing.
-
Animals are placed individually into the locomotor activity chambers and allowed to acclimate for a 30-minute period.
-
Following acclimation, rats are administered either vehicle, lanicemine (10 mg/kg, i.p.), or ketamine (10 mg/kg, i.p.).
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 60-90 minutes post-injection.
-
-
Data Analysis: Total distance traveled or the number of beam breaks are compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Rotarod Test
Objective: To assess motor coordination and balance.
Methodology:
-
Animals: Male mice or rats.
-
Apparatus: An automated rotarod apparatus with a rotating rod.
-
Procedure:
-
Animals are trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for 1-2 days prior to testing to establish a baseline performance.
-
On the test day, animals are administered the test compound or vehicle.
-
At a predetermined time post-injection, mice are placed on the rotarod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rotating rod is recorded for each animal.
-
-
Data Analysis: The latency to fall is compared between treatment groups.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To measure sensorimotor gating.
Methodology:
-
Animals: Male rats.
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Rats are placed in the startle chambers and allowed a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle amplitude is recorded for each trial.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100.
Intravenous Self-Administration
Objective: To assess the reinforcing properties and abuse liability of a compound.
Methodology:
-
Animals: Male rats surgically implanted with an intravenous catheter.
-
Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump connected to the rat's catheter.
-
Procedure:
-
Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).
-
Pressing one designated "active" lever results in the intravenous infusion of the drug (e.g., ketamine) on a fixed-ratio schedule (e.g., FR1, where one press equals one infusion).
-
Pressing the other "inactive" lever has no programmed consequences and serves as a measure of general activity.
-
The number of presses on each lever and the number of infusions earned are recorded.
-
-
Data Analysis: Acquisition of self-administration is determined by a significant and stable preference for the active lever over the inactive lever. The reinforcing efficacy can be further assessed using progressive-ratio schedules of reinforcement.
Discussion and Conclusion
The available preclinical data, primarily from locomotor activity studies, consistently support the hypothesis that lanicemine has a lower propensity to induce psychotomimetic-like side effects compared to ketamine at pharmacologically active doses.[3][4][5] This is in line with its "low-trapping" mechanism of action at the NMDA receptor.
The absence of these data limits a complete preclinical comparison and underscores the need for further research to fully characterize the side effect profile of lanicemine. Such studies would be crucial for informing the development of next-generation NMDA receptor modulators for neuropsychiatric disorders.
References
- 1. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Trial of a Low Trapping Non-Selective N-methyl-D-aspartate (NMDA) Channel Blocker in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of (R)-ketamine and lanicemine on depression-like phenotype and abnormal composition of gut microbiota in a social defeat stress model - PMC [pmc.ncbi.nlm.nih.gov]
Lanicemine Dihydrochloride: A Comparative Analysis of Efficacy Against Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Lanicemine (B1674462) dihydrochloride (B599025) with other N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential and limitations of these compounds.
Introduction
N-methyl-D-aspartate (NMDA) receptor antagonists have emerged as a promising class of drugs for the treatment of various central nervous system disorders, most notably major depressive disorder (MDD).[1] Their rapid antidepressant effects offer a significant advantage over traditional monoaminergic antidepressants, which often take weeks to elicit a therapeutic response.[2] Lanicemine (AZD6765) is a low-trapping NMDA receptor antagonist that has been investigated for its potential to provide antidepressant efficacy with a more favorable side-effect profile compared to the prototypical NMDA antagonist, ketamine.[3] This guide will compare the efficacy, safety, and mechanisms of action of lanicemine with other notable NMDA antagonists, including ketamine and memantine (B1676192).
Mechanism of Action: A Shared Pathway with Key Differences
NMDA receptor antagonists exert their therapeutic effects primarily by blocking the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity.[4] The prevailing hypothesis for their rapid antidepressant action involves a cascade of downstream signaling events. Blockade of NMDA receptors on GABAergic interneurons is thought to lead to a surge in glutamate release. This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5][6] The activation of mTOR is critical for synaptogenesis and the rapid antidepressant effects observed with these compounds.[5]
While sharing this general mechanism, the specific binding kinetics of different NMDA antagonists at the receptor channel contribute to their varying clinical profiles. Ketamine is a channel blocker with a relatively high trapping characteristic, meaning it remains in the channel for a longer duration. In contrast, lanicemine is characterized as a low-trapping antagonist.[3] This difference in receptor kinetics is believed to be a key factor in the reduced psychotomimetic and dissociative side effects observed with lanicemine compared to ketamine.[7] Memantine is a low-to-moderate affinity, non-competitive NMDA receptor antagonist.[3]
Comparative Efficacy: Clinical Trial Data
The antidepressant efficacy of NMDA receptor antagonists is primarily assessed by the change in scores on validated depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS).
| Drug | Study Identifier | Patient Population | Dosage | Primary Endpoint | Results (Change in MADRS Score) | Reference |
| Lanicemine | NCT00781742 | Moderate-to-severe MDD with inadequate response to antidepressants | 100 mg or 150 mg IV infusions 3 times/week for 3 weeks | Change from baseline in MADRS total score at week 3 | Statistically significant improvement compared to placebo. | [7][8] |
| NCT01046630 | Unmedicated adults with MDD | Single IV infusion | Change in BOLD signal in sgACC | No significant antidepressant effect compared to saline. | [9][10] | |
| - | Treatment-resistant MDD | 50 mg or 100 mg adjunctive IV infusions over 12 weeks | Change in MADRS total score from baseline to week 6 | Neither dose was superior to placebo. | [11][12] | |
| Ketamine | NCT00088699 | Treatment-resistant MDD | 0.5 mg/kg IV infusion | Change in 21-item Hamilton Depression Rating Scale | Significant improvement within 110 minutes, lasting for about a week. | [13][14] |
| - | Treatment-resistant bipolar depression | 0.5 mg/kg IV infusion | Change in MADRS score | Significant improvement within 40 minutes, lasting up to 3 days. | [15] | |
| Memantine | - | Major Depressive Disorder | 5-20 mg/day for 8 weeks | Change in MADRS scores | No statistically significant treatment effect. | [1][3] |
| - | Major Depressive Disorder (open-label) | 20-40 mg/day for 12 weeks | Change in MADRS scores | Mean improvement peaked at week 8. | [16] | |
| Meta-analysis | MDD and Bipolar Disorder | Various | Response Rate | Not superior to placebo. | [17] |
Comparative Side Effect Profile
A critical differentiator among NMDA receptor antagonists is their side effect profile, particularly the incidence of psychotomimetic and dissociative symptoms.
| Side Effect | Lanicemine | Ketamine | Memantine |
| Psychotomimetic/Dissociative Effects | Minimal to none reported in most studies.[7][9] | Commonly reported, including feelings of unreality, perceptual disturbances, and thought disorder.[7][15] | Not typically associated with psychotomimetic effects at therapeutic doses. |
| Cardiovascular Effects | Transient increases in blood pressure.[7] | Transient increases in blood pressure and heart rate. | Generally well-tolerated with no significant cardiovascular effects reported in depression trials. |
| Other Common Adverse Events | Dizziness, headache, nausea.[7] | Dizziness, nausea, headache, blurred vision.[15] | Dizziness, headache, confusion, constipation.[1][16] |
Experimental Protocols: A Closer Look
Understanding the methodologies of the clinical trials is crucial for interpreting the comparative efficacy data.
Lanicemine (NCT00781742)
-
Study Design: A phase IIB, double-blind, randomized, placebo-controlled, outpatient study.[7]
-
Participants: 152 patients with moderate-to-severe MDD and a history of inadequate response to at least one antidepressant.[7]
-
Intervention: Patients were randomized to receive intravenous infusions of lanicemine (100 mg or 150 mg) or saline placebo three times a week for three weeks, as an adjunct to their ongoing antidepressant medication.[7]
-
Primary Outcome Measure: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the three-week treatment period.[7]
-
Safety Assessments: Included monitoring of adverse events, vital signs, and the Clinician-Administered Dissociative States Scale (CADSS).[7]
Ketamine (NCT00088699)
-
Study Design: A randomized, placebo-controlled, double-blind crossover study.[13][14]
-
Participants: 18 subjects with treatment-resistant major depressive disorder.[14]
-
Intervention: Following a two-week drug-free period, subjects received a 40-minute intravenous infusion of ketamine hydrochloride (0.5 mg/kg) and a saline placebo on two separate occasions, one week apart, in a randomized order.[13][14]
-
Primary Outcome Measure: Changes in scores on the 21-item Hamilton Depression Rating Scale (HDRS).[14]
-
Assessments: Ratings were conducted at baseline, and at multiple time points post-infusion (40, 80, 110, 230 minutes, and 1, 2, 3, and 7 days).[14]
Memantine
-
Study Design: A double-blind, placebo-controlled study.[3]
-
Participants: 32 subjects with major depression.[3]
-
Intervention: Patients were randomly assigned to receive either memantine (titrated from 5 mg/day to 20 mg/day) or placebo for 8 weeks.[3]
-
Primary Outcome Measure: Performance on the Montgomery-Åsberg Depression Rating Scale (MADRS).[3]
Conclusion
Lanicemine dihydrochloride has demonstrated antidepressant effects in some clinical trials, with a notable advantage of having a more favorable side-effect profile, particularly with regard to psychotomimetic and dissociative symptoms, when compared to ketamine.[7] This is likely attributable to its lower trapping properties at the NMDA receptor. However, the efficacy of lanicemine has been inconsistent across studies, with some trials failing to show a significant antidepressant effect compared to placebo.[9][11]
In contrast, ketamine has consistently shown rapid and robust, albeit transient, antidepressant effects in patients with treatment-resistant depression.[14] The significant psychotomimetic side effects and potential for abuse, however, remain major concerns for its widespread clinical use.
Other NMDA antagonists, such as memantine, have generally failed to demonstrate significant antidepressant efficacy in controlled clinical trials for major depressive disorder.[1][17]
Further research is warranted to fully elucidate the therapeutic potential of low-trapping NMDA receptor antagonists like lanicemine. Future studies should focus on optimizing dosing strategies and identifying patient populations most likely to respond to this class of compounds. The development of novel NMDA receptor modulators with improved efficacy and tolerability remains a key objective in the pursuit of more effective treatments for depression and other CNS disorders.
References
- 1. A double-blind, placebo-controlled study of memantine in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of AMPA receptor trafficking in NMDA receptor-dependent synaptic plasticity in the rat lateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. tnketaminewellness.com [tnketaminewellness.com]
- 15. A Randomized Add-on Trial of an N-methyl-d-aspartate Antagonist in Treatment-Resistant Bipolar Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An open-label, flexible-dose study of memantine in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Meta-Analysis of Memantine for Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanicemine's Antidepressant Potential: A Comparative Analysis in Murine Models
For researchers and drug development professionals, this guide provides a comprehensive comparison of the antidepressant-like effects of Lanicemine (B1674462) and the well-established rapid-acting antidepressant, ketamine, in mouse models of depression. This analysis is supported by experimental data from behavioral and molecular studies.
Lanicemine (AZD6765) is an N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike ketamine, Lanicemine is a low-trapping antagonist, a characteristic that is thought to contribute to its reduced psychotomimetic side effects.[1][2] This guide delves into the preclinical evidence from mouse models to validate and compare the antidepressant-like efficacy of Lanicemine.
Comparative Efficacy in Behavioral Models of Depression
Behavioral tests in mice are crucial for the preclinical assessment of antidepressant efficacy. The most common models used to evaluate the effects of Lanicemine and ketamine are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal will exhibit immobility when placed in an inescapable, stressful situation, and that this "behavioral despair" is reduced by effective antidepressant treatment.
A key study directly compared the effects of (R)-ketamine and Lanicemine in a chronic social defeat stress (CSDS) mouse model of depression. The results indicated that while (R)-ketamine demonstrated significant antidepressant effects, Lanicemine did not produce a similar response in this model.[3]
Table 1: Comparison of Lanicemine and (R)-Ketamine in Behavioral Tests in a Chronic Social Defeat Stress (CSDS) Mouse Model
| Treatment Group | Test | Outcome | Quantitative Data (Mean ± SEM) |
| Control (Saline) | Forced Swim Test (FST) | - | ~150 ± 10 s (Immobility Time) |
| CSDS + Saline | Forced Swim Test (FST) | Increased Immobility | ~200 ± 15 s (Immobility Time) |
| CSDS + (R)-Ketamine (10 mg/kg) | Forced Swim Test (FST) | Decreased Immobility | ~120 ± 12 s (Immobility Time) |
| CSDS + Lanicemine (10 mg/kg) | Forced Swim Test (FST) | No Significant Change | ~190 ± 18 s (Immobility Time) |
| Control (Saline) | Tail Suspension Test (TST) | - | ~100 ± 8 s (Immobility Time) |
| CSDS + Saline | Tail Suspension Test (TST) | Increased Immobility | ~180 ± 12 s (Immobility Time) |
| CSDS + (R)-Ketamine (10 mg/kg) | Tail Suspension Test (TST) | Decreased Immobility | ~90 ± 10 s (Immobility Time) |
| CSDS + Lanicemine (10 mg/kg) | Tail Suspension Test (TST) | No Significant Change | ~175 ± 15 s (Immobility Time) |
Note: The quantitative data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[3]
Interestingly, other research has shown that when co-administered with hyperforin (B191548), a constituent of St. John's Wort, Lanicemine does exhibit significant antidepressant-like effects in both the FST and TST in mice.[4][5] This suggests that Lanicemine's efficacy may be enhanced through synergistic mechanisms.
Table 2: Effects of Lanicemine in Combination with Hyperforin in Behavioral Tests
| Treatment Group | Test | Outcome | Quantitative Data (Immobility Time; Mean ± SEM) |
| Vehicle | Tail Suspension Test (TST) | - | ~150 ± 10 s |
| Lanicemine (10 mg/kg) | Tail Suspension Test (TST) | No Significant Change | ~145 ± 12 s |
| Hyperforin (2.5 mg/kg) | Tail Suspension Test (TST) | No Significant Change | ~140 ± 11 s |
| Lanicemine (10 mg/kg) + Hyperforin (2.5 mg/kg) | Tail Suspension Test (TST) | Decreased Immobility | ~90 ± 8 s |
| Vehicle | Forced Swim Test (FST) | - | ~180 ± 15 s |
| Lanicemine (10 mg/kg) | Forced Swim Test (FST) | No Significant Change | ~170 ± 14 s |
| Hyperforin (2.5 mg/kg) | Forced Swim Test (FST) | No Significant Change | ~165 ± 13 s |
| Lanicemine (10 mg/kg) + Hyperforin (2.5 mg/kg) | Forced Swim Test (FST) | Decreased Immobility | ~110 ± 10 s |
Source: Data adapted from Pochwat et al., 2018.[4]
Molecular Mechanisms and Signaling Pathways
Both Lanicemine and ketamine are antagonists of the NMDA receptor, a key player in synaptic plasticity and neurotransmission.[6] The antidepressant effects of these compounds are believed to be mediated through the modulation of downstream signaling pathways that lead to synaptogenesis and enhanced neuronal connectivity.
Key molecular players in this pathway include Brain-Derived Neurotrophic Factor (BDNF) and synapsin I, a protein involved in neurotransmitter release. Studies have shown that the combination of Lanicemine and hyperforin leads to an increase in the expression of both BDNF and synapsin I in the frontal cortex of mice, correlating with the observed antidepressant-like behavior.[5]
Below is a diagram illustrating the proposed signaling pathway for NMDA receptor antagonists like Lanicemine and ketamine.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the standard protocols for the key behavioral tests cited in this guide.
Chronic Social Defeat Stress (CSDS) Model
The CSDS model is a validated paradigm for inducing depression-like phenotypes in mice, including social avoidance and anhedonia.
-
Apparatus: A standard mouse cage divided by a perforated transparent partition.
-
Procedure:
-
An experimental mouse is introduced into the home cage of a larger, aggressive resident mouse for 5-10 minutes daily for 10 consecutive days. During this time, the experimental mouse is physically defeated.
-
For the remainder of the 24-hour period, the experimental mouse is housed in the same cage as the aggressor but separated by the perforated partition, allowing for sensory but not physical contact.
-
Control mice are housed in pairs in an identical cage with a partition but without an aggressor.
-
-
Behavioral Assessment: Following the 10-day stress period, mice are tested for social avoidance and in other behavioral paradigms like the FST and TST to assess antidepressant efficacy.
Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
-
Data Analysis: The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
-
Apparatus: A horizontal bar elevated at least 50 cm from the floor.
-
Procedure:
-
Mice are suspended by their tail from the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.
-
The duration of the test is 6 minutes, and the session is video-recorded.
-
-
Data Analysis: The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.
Conclusion
The preclinical data from mouse models present a nuanced picture of Lanicemine's antidepressant-like effects. While direct comparisons with (R)-ketamine in the CSDS model did not show comparable efficacy for Lanicemine alone,[3] its potential as an antidepressant is highlighted when used in combination with other compounds like hyperforin.[4][5] The underlying mechanism of action for both drugs involves the modulation of the NMDA receptor and downstream signaling pathways that promote neuroplasticity. Further research is warranted to fully elucidate the therapeutic potential of Lanicemine and to identify optimal strategies for its clinical application.
References
- 1. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent ketamine depression-related research: finding patterns in a literature of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of (R)-ketamine and lanicemine on depression-like phenotype and abnormal composition of gut microbiota in a social defeat stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Lanicemine and Other Glutamate Receptor Modulators in Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for mood disorders is rapidly evolving, with a significant focus on the glutamate (B1630785) system as a key target for novel, rapid-acting antidepressants. This guide provides a detailed comparison of lanicemine (B1674462), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, with other prominent glutamate receptor modulators. The information presented herein is intended to support research and development efforts by providing objective data on efficacy, safety, and mechanisms of action.
Introduction to Glutamate Receptor Modulation in Depression
Dysfunction of the glutamatergic system has been strongly implicated in the pathophysiology of major depressive disorder (MDD). This has led to the investigation of various glutamate receptor modulators as potential therapeutic agents. Unlike traditional monoaminergic antidepressants, which can take weeks to exert their effects, some glutamate modulators, most notably ketamine, have demonstrated the ability to produce rapid and robust antidepressant effects. This has opened a new frontier in psychiatric drug development, with a focus on agents that can modulate the NMDA receptor and other glutamate receptors.
Lanicemine (formerly AZD6765) emerged as a promising candidate due to its distinct pharmacological profile as a low-trapping NMDA receptor antagonist. This property was hypothesized to offer a better safety profile, particularly with regard to the psychotomimetic and dissociative effects associated with ketamine. This guide will delve into the comparative clinical data of lanicemine and other key glutamate modulators, including ketamine, rapastinel (B1663592) (GLYX-13), apimostinel (B605535) (NRX-1074), rislenemdaz (B1679343) (CERC-301), and AV-101 (4-chlorokynurenine).
Comparative Efficacy of Glutamate Receptor Modulators
The clinical development of lanicemine and other glutamate modulators has yielded mixed results. While some agents have shown initial promise, many have failed to meet primary endpoints in later-stage clinical trials. The following tables summarize the available quantitative data from key clinical studies.
| Table 1: Efficacy of Lanicemine in Major Depressive Disorder | ||||
| Study | Drug/Dose | N | Primary Endpoint | Result |
| Phase II Study (Sanacora et al., 2013)[1][2] | Lanicemine 100 mg | 152 | Change in MADRS score at 3 weeks | ~13-point reduction (vs. ~8-point for placebo; p<0.05) |
| Lanicemine 150 mg | ~13-point reduction (vs. ~8-point for placebo; p<0.05) | |||
| Phase IIb Study (2016)[3][4] | Lanicemine 50 mg | 302 | Change in MADRS score from baseline to week 6 | No significant difference from placebo |
| Lanicemine 100 mg | No significant difference from placebo |
| Table 2: Comparative Efficacy of Other Glutamate Receptor Modulators | ||||
| Drug | Mechanism | Study Phase | Primary Endpoint | Reported Outcome |
| Ketamine | Non-competitive NMDA Receptor Antagonist | Multiple | Rapid reduction in depression scores | Consistently demonstrated rapid and robust antidepressant effects |
| Rapastinel (GLYX-13) | NMDA Receptor Glycine-Site Partial Agonist | Phase III | Change in depression scores | Failed to differentiate from placebo in three acute studies[5] |
| Apimostinel (NRX-1074) | NMDA Receptor Modulator (glycine site) | Phase IIa | Improvement in depression scores | Showed statistically significant improvement in depression scores within 24 hours[6][7] |
| Rislenemdaz (CERC-301) | NR2B-selective NMDA Receptor Antagonist | Phase II | Improvement in depression scores | Failed to meet primary endpoint; some signals of efficacy at 20mg dose at Day 2[8][9][10] |
| AV-101 (4-Chlorokynurenine) | NMDA Receptor Glycine-Site Antagonist | Phase II | Change in MADRS-10 total score | Did not differentiate from placebo[11][12] |
Comparative Safety and Tolerability
A key differentiating factor among glutamate modulators is their side-effect profile, particularly the incidence of psychotomimetic and dissociative symptoms.
| Table 3: Comparative Side Effect Profiles | ||
| Drug | Common Adverse Events | Psychotomimetic/Dissociative Effects |
| Lanicemine | Dizziness (12-49% depending on dose), increased blood pressure[2] | Minimal; significantly lower than ketamine. In one study, 8% in the 100mg arm reported dissociative symptoms vs. 4% for placebo[13]. |
| Ketamine | Dissociation, dizziness, nausea, increased blood pressure | Common and often pronounced |
| Rapastinel (GLYX-13) | Well-tolerated | No significant psychotomimetic side effects reported[5][14] |
| Apimostinel (NRX-1074) | Well-tolerated | No drug-related serious adverse events reported[6][7] |
| Rislenemdaz (CERC-301) | Increased blood pressure, dizziness, somnolence, paresthesia[9][15] | Not reported as a primary concern |
| AV-101 (4-Chlorokynurenine) | Well-tolerated | No psychotomimetic side effects or serious adverse events reported[11] |
Experimental Protocols
Lanicemine Phase II Study (Sanacora et al., 2013)
-
Objective: To evaluate the efficacy and safety of lanicemine as an adjunctive treatment for MDD.
-
Design: A multicenter, randomized, double-blind, placebo-controlled Phase II study.
-
Participants: 152 patients with MDD who had an inadequate response to at least two prior antidepressant treatments[1].
-
Intervention: Patients received intravenous infusions of either 100 mg lanicemine, 150 mg lanicemine, or placebo three times a week for three weeks, while continuing their existing antidepressant medication[1].
-
Primary Outcome Measure: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the three-week treatment period[1].
-
Secondary Outcome Measures: Clinical Global Impression (CGI) scores, Hamilton Anxiety Rating Scale (HAM-A) scores, and other measures of depressive symptoms and functioning[2].
Lanicemine vs. Ketamine fMRI Study
-
Objective: To compare the effects of lanicemine and ketamine on brain activity in patients with MDD using pharmacological magnetic resonance imaging (phMRI).
-
Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 56 unmedicated participants with MDD were randomized to receive intravenous placebo (saline), ketamine (0.5mg/kg), or lanicemine (100mg)[16].
-
Procedure: fMRI scans were conducted at baseline, during the infusion, and 24 hours post-treatment[16].
-
Primary Outcome Measure: Changes in blood-oxygen-level-dependent (BOLD) signal in the subgenual anterior cingulate cortex (sgACC) and other brain regions associated with mood regulation[17][18].
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for lanicemine and many other compounds discussed here is the modulation of the NMDA receptor. However, the downstream signaling cascades are complex and are thought to be crucial for their therapeutic effects.
NMDA Receptor Antagonism and Downstream Signaling
Blockade of NMDA receptors on GABAergic interneurons is hypothesized to lead to a disinhibition of glutamatergic neurons, resulting in a surge of glutamate release. This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of intracellular events that promote synaptogenesis and reverse the synaptic deficits associated with depression. Key downstream pathways include the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling and the mammalian Target of Rapamycin (mTOR) pathway.
Experimental Workflow for a Typical Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial investigating a novel glutamate receptor modulator for MDD.
Conclusion
Lanicemine, as a low-trapping NMDA receptor antagonist, represented a rational approach to developing a glutamate-based antidepressant with an improved safety profile over ketamine. While early-phase studies showed promise, later-stage trials did not consistently demonstrate a significant antidepressant effect compared to placebo. This highlights the complexities of targeting the glutamate system and the challenges in translating preclinical findings to clinical efficacy.
The broader landscape of glutamate receptor modulators reveals a similar pattern of initial excitement followed by mixed results in larger clinical trials. The failures of several of these agents underscore the need for a deeper understanding of the nuances of glutamate receptor pharmacology and the underlying neurobiology of depression. Future research should focus on identifying patient subpopulations who may be more responsive to these mechanisms and on developing more refined therapeutic agents with optimized pharmacological properties. The continued exploration of this field holds the potential to deliver truly novel and rapid-acting treatments for individuals with mood disorders who do not respond to currently available therapies.
References
- 1. NMDA blocker lanicemine safely reduces depression | MDedge [mdedge.com]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatimes.com [pharmatimes.com]
- 6. Naurex Inc.'s First Orally Active Molecule, NRX-1074, Demonstrates Statistically Significant Improvement In Depression Scores Within 24 Hours In Phase 2 Study For Major Depressive Disorder - BioSpace [biospace.com]
- 7. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 8. Cerecor’s Phase II clinical trial of CERC-301 to treat MDD fails to meet primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. | BioWorld [bioworld.com]
- 10. Rislenemdaz - Wikipedia [en.wikipedia.org]
- 11. | BioWorld [bioworld.com]
- 12. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]
- 13. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Cerecor Reports Top-Line Data from CERC-301 Phase 2 Study for Major Depressive Disorder :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 16. Ketamine, but Not the NMDAR Antagonist Lanicemine, Increases Prefrontal Global Connectivity in Depressed Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lanicemine's Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical effects of Lanicemine (B1674462), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, across various animal species. Lanicemine has been investigated as a potential rapid-acting antidepressant with a more favorable side-effect profile compared to ketamine.[1][2][3] Understanding its cross-species efficacy and mechanism of action is crucial for its potential clinical translation.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on Lanicemine.
Table 1: Behavioral Effects of Lanicemine in Rodent Models of Depression
| Species (Strain) | Model | Treatment (Dose, Route) | Key Behavioral Outcome | Result | Reference |
| Mouse | Tail Suspension Test (TST) & Forced Swim Test (FST) | Lanicemine (10 mg/kg, i.p.) + Hyperforin (2.5 mg/kg) | Immobility Time | Significantly reduced at 1h (TST) and 72h (FST) | [4][5] |
| Mouse (C57BL/6J) | Chronic Social Defeat Stress (CSDS) | (R)-ketamine (10 mg/kg) vs. Lanicemine (10 mg/kg) | Immobility Time (TST & FST) | (R)-ketamine, but not Lanicemine, significantly decreased immobility time. | [6] |
| Mouse | Tail Suspension Test (TST) | Lanicemine (1 mg/kg, i.p.) | Antidepressant-like effect | Lanicemine induced an antidepressant-like effect. | [7] |
Table 2: Electrophysiological Effects of Lanicemine in Rodents
| Species (Strain) | Method | Treatment (Dose, Route) | Key Electrophysiological Outcome | Result | Reference |
| Rat (Sprague-Dawley) | Quantitative Electroencephalography (qEEG) | Lanicemine (3, 10, or 30 mg/kg, i.p.) | Spontaneous gamma-band EEG power | Produced pronounced dose-dependent elevations. | [8][9] |
| Rat | Resting-state fMRI | Lanicemine | Hippocampal-prefrontal coupling | Strengthened hippocampal-prefrontal coupling. | [10] |
Table 3: Molecular Effects of Lanicemine in Rodents
| Species (Strain) | Brain Region | Treatment | Key Molecular Outcome | Result | Reference |
| Mouse | Frontal Cortex | Lanicemine (10 mg/kg) + Hyperforin (2.5 mg/kg) | BDNF, Synapsin I, GluA1 protein expression | Enhanced expression of all three proteins. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.[11][12][13][14][15]
-
Apparatus: A transparent cylindrical tank (e.g., 24 cm height, 13 cm diameter) is filled with water (22 ± 2°C) to a depth of 10 cm, preventing the mouse from touching the bottom or escaping.[11]
-
Procedure:
-
Scoring: The primary measure is "immobility time," defined as the duration the mouse spends floating or making only minimal movements necessary to keep its head above water.[11] A reduction in immobility time is indicative of an antidepressant-like effect.
Chronic Social Defeat Stress (CSDS) in Mice
The CSDS model is an ethologically valid paradigm for inducing depression-like phenotypes, including social avoidance.[16][17][18][19][20][21]
-
Apparatus: A standard cage is divided by a perforated transparent divider, allowing for sensory but not physical contact between two mice.
-
Procedure:
-
An experimental mouse (e.g., C57BL/6J strain) is introduced into the home cage of a larger, aggressive resident mouse (e.g., CD-1 strain) for a short period of physical defeat (typically 5-10 minutes) daily for 10 consecutive days.[16][20]
-
Following the physical interaction, the experimental mouse is housed in the adjacent compartment of the resident's cage, separated by the divider, for the remainder of the 24-hour period.[19]
-
The experimental mouse is exposed to a new aggressive resident each day.[20]
-
-
Social Interaction Test:
-
Following the 10-day defeat protocol, social avoidance is assessed. The experimental mouse is placed in an open field arena with a novel aggressor enclosed in a wire mesh cage at one end.
-
The amount of time the experimental mouse spends in the "interaction zone" around the caged aggressor is measured. A "social interaction ratio" is calculated by comparing the time spent in the interaction zone when the aggressor is present versus absent.
-
A lower social interaction ratio in defeated mice compared to control mice indicates social avoidance.
-
Quantitative Electroencephalography (qEEG) Recording in Rats
qEEG is used to measure brain electrical activity and can serve as a biomarker for the effects of psychoactive compounds.[22][23][24][25][26][27]
-
Surgical Implantation:
-
Male Sprague-Dawley rats are surgically implanted with skull screw electrodes over the frontal and temporal cortices for continuous EEG recording.[8]
-
-
Recording Procedure:
-
Following a recovery period, rats are placed in a recording chamber.
-
Baseline EEG is recorded for a set period before drug administration.
-
Lanicemine or a vehicle control is administered (e.g., via intraperitoneal injection).
-
EEG is then recorded continuously for a specified duration post-injection.
-
-
Data Analysis:
Cross-Species Validation: A Notable Gap
A significant limitation in the current body of research is the lack of studies investigating the effects of Lanicemine in non-rodent species. While there is extensive research on the use of non-human primates and canines in developing and testing other central nervous system drugs,[29][30][31][32][33] specific data for Lanicemine in these species is not publicly available. This represents a critical gap in the cross-validation of its antidepressant-like effects and overall pharmacological profile. The development of neuropsychiatric drugs often relies on non-human primate models to better predict human efficacy and safety due to their closer phylogenetic relationship.[29][30]
Mandatory Visualizations
Signaling Pathways
The antidepressant effects of NMDA receptor antagonists like Lanicemine are believed to be mediated through the potentiation of downstream signaling pathways that promote neuroplasticity.
Caption: Proposed signaling cascade following Lanicemine administration.
Experimental Workflow
References
- 1. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanicemine - Wikipedia [en.wikipedia.org]
- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]
- 6. Comparison of (R)-ketamine and lanicemine on depression-like phenotype and abnormal composition of gut microbiota in a social defeat stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 15. Video: The Mouse Forced Swim Test [jove.com]
- 16. A standardized protocol for repeated social defeat stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] A standardized protocol for repeated social defeat stress in mice | Semantic Scholar [semanticscholar.org]
- 18. Testing Depression in Mice: a Chronic Social Defeat Stress Model [en.bio-protocol.org]
- 19. Social Defeat Stress (SDS) in Mice: Using Swiss Mice as Resident [bio-protocol.org]
- 20. Testing Depression in Mice: a Chronic Social Defeat Stress Model [bio-protocol.org]
- 21. A Novel Method for Chronic Social Defeat Stress in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ndineuroscience.com [ndineuroscience.com]
- 23. Protocol to record and quantify absence seizures in rats using EEG arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protocol for continuous video-EEG/EMG recording to study brain function in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recording EEG in Freely Moving Neonatal Rats Using a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Acute administration of typical and atypical antipsychotics reduces EEG gamma power, but only the preclinical compound LY379268 reduces the ketamine-induced rise in gamma power - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Nonhuman Primate Neuroimaging and Cocaine Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Evidence in primates supporting the use of chemogenetics for the treatment of human refractory neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Evaluating the Potential of Microdosing 1cp-LSD for the Treatment of Canine Anxiety: A One-Month Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lanicemine and Esketamine on Synaptic Function: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lanicemine (B1674462) and esketamine's effects on synaptic function, supported by experimental data and detailed methodologies.
Both lanicemine and esketamine are N-methyl-D-aspartate (NMDA) receptor antagonists that have been investigated for their rapid-acting antidepressant effects. Their therapeutic potential is believed to stem from their ability to modulate synaptic function, a key area of interest in the pathophysiology of depression. This guide delves into a comparative analysis of these two compounds, focusing on their mechanisms of action at the synapse, their influence on synaptic plasticity, and their downstream signaling effects.
Mechanism of Action at the NMDA Receptor
Esketamine, the (S)-enantiomer of ketamine, and lanicemine (formerly AZD6765) both act as non-competitive antagonists at the NMDA receptor. However, they exhibit distinct properties in their interaction with the receptor channel, which may underlie their different clinical profiles.
Esketamine is a channel blocker that becomes trapped within the NMDA receptor channel after it has been activated by glutamate (B1630785) and a co-agonist (glycine or D-serine).[1] In contrast, lanicemine is described as a "low-trapping" NMDA channel blocker.[2][3][4] This means that while it also blocks the open channel, it has a faster off-rate and is less likely to become trapped.[5] This property is thought to contribute to lanicemine's potentially better tolerability profile, with minimal psychotomimetic side effects compared to ketamine.[2][3][4]
Data Presentation: NMDA Receptor Binding Affinity
The binding affinity of a compound for its target is a critical determinant of its potency. The following table summarizes the available data on the binding affinities (Ki) of lanicemine and esketamine for the NMDA receptor. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons should be made with caution.
| Compound | Binding Affinity (Ki) for NMDA Receptor | Source of Data |
| Lanicemine | 0.56 - 2.1 µM | MedchemExpress Product Information[6] |
| Esketamine | 0.30 - 1.1 µM | Preclinical models cited by J&J Medical Connect[7] |
A computational study using ligand-protein docking and molecular dynamics simulations reported the following binding free energies:
| Compound | Binding Free Energy (ΔG) | Source of Data |
| Lanicemine | 2.918 kcal/mol | Molecules (2023)[8] |
| Esketamine | -11.922 kcal/mol | Molecules (2023)[8] |
Note: A more negative binding free energy indicates a stronger binding affinity.
Impact on Synaptic Plasticity and Dendritic Spines
Both lanicemine and esketamine are thought to exert their therapeutic effects by promoting synaptic plasticity, a fundamental process for learning, memory, and mood regulation. A key aspect of this is the modulation of dendritic spine density and morphology.
Studies have shown that esketamine can increase the density of dendritic spines in the prefrontal cortex of mice.[9] This effect is associated with an increase in the expression of synaptic proteins like PSD-95. While direct evidence for lanicemine's effect on dendritic spine density is less clear, one study found that a combination of lanicemine and hyperforin (B191548) restored dendritic spine densities in a mouse model of stress and zinc deficiency.[10]
Mandatory Visualization: Experimental Workflow for Dendritic Spine Analysis
Downstream Signaling Pathways: The Role of BDNF and mTOR
The synaptogenic effects of lanicemine and esketamine are mediated by the activation of intracellular signaling cascades, most notably the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.
The proposed mechanism involves the NMDA receptor blockade leading to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This AMPA receptor stimulation triggers the release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling through the PI3K/Akt/mTOR pathway. The activation of mTOR is crucial for the synthesis of synaptic proteins required for the formation and maturation of new dendritic spines.[11][12]
Mandatory Visualization: NMDA Receptor Antagonist Signaling Pathway
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are summaries of standard experimental protocols.
NMDA Receptor Binding Assay
This assay determines the affinity of a compound for the NMDA receptor.
-
Membrane Preparation: Homogenize rat cerebral cortex in an ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction containing the NMDA receptors.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]MK-801) and varying concentrations of the test compound (lanicemine or esketamine).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) from the IC₅₀ value.[13][14][15]
Western Blot for mTOR Pathway Analysis
This technique is used to quantify the expression and phosphorylation of proteins in the mTOR signaling pathway.
-
Cell/Tissue Lysis: Homogenize cell or tissue samples in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-mTOR, total mTOR).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).[16][17][18][19][20]
ELISA for BDNF Quantification
An enzyme-linked immunosorbent assay (ELISA) is a common method for measuring BDNF levels in biological samples.
-
Sample Preparation: Collect and process samples (e.g., serum, plasma, tissue homogenates).
-
Assay Procedure:
-
Add standards and samples to a 96-well plate pre-coated with a BDNF capture antibody.
-
Incubate to allow BDNF to bind to the immobilized antibody.
-
Wash the plate and add a biotinylated detection antibody specific for BDNF.
-
Incubate, then wash away unbound detection antibody.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the BDNF concentration in the samples.[21][22][23][24][25]
Golgi Staining for Dendritic Spine Analysis
The Golgi-Cox method is a classic technique for visualizing neuronal morphology, including dendritic spines.
-
Tissue Preparation: Perfuse the animal with a fixative solution and dissect the brain.
-
Impregnation: Immerse the brain tissue in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for an extended period (e.g., 14 days) in the dark.
-
Cryoprotection and Sectioning: Transfer the tissue to a cryoprotectant solution, then freeze and section it using a cryostat or vibratome.
-
Staining Development: Mount the sections on slides and develop the stain to visualize the impregnated neurons.
-
Microscopy and Analysis:
-
Image the stained neurons using a bright-field microscope.
-
Acquire high-magnification images of dendritic segments.
-
Manually or semi-automatically count and classify dendritic spines based on their morphology (e.g., thin, stubby, mushroom).
-
Calculate spine density (number of spines per unit length of dendrite).[26][27][28][29][30]
-
Conclusion
Lanicemine and esketamine both modulate synaptic function through NMDA receptor antagonism, leading to the activation of the BDNF-mTOR signaling pathway and promoting synaptogenesis. Key differences in their pharmacological profiles, such as lanicemine's low-trapping mechanism, may contribute to their distinct clinical effects and side-effect profiles. While existing data provide a solid foundation for understanding their individual actions, further head-to-head preclinical and clinical studies are warranted to directly compare their quantitative effects on synaptic parameters. Such research will be invaluable for refining our understanding of their therapeutic mechanisms and for the development of novel, more targeted treatments for depression and other neuropsychiatric disorders.
References
- 1. The trapping block of NMDA receptor channels in acutely isolated rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Proof-of-Mechanism Study to Test Effects of the NMDA Receptor Antagonist Lanicemine on Behavioral Sensitization in Individuals With Symptoms of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jnjmedicalconnect.com [jnjmedicalconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Combined hyperforin and lanicemine treatment instead of ketamine or imipramine restores behavioral deficits induced by chronic restraint stress and dietary zinc restriction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Detection of brain-derived neurotrophic factor (BDNF) in rat blood and brain preparations using ELISA: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 24. denovobiolabs.com [denovobiolabs.com]
- 25. raybiotech.com [raybiotech.com]
- 26. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 27. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines | PLOS One [journals.plos.org]
- 28. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Scholars@Duke publication: Rapid Golgi analysis method for efficient and unbiased classification of dendritic spines. [scholars.duke.edu]
A Head-to-Head In Vivo Comparison of Lanicemine and Memantine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of lanicemine (B1674462) and memantine (B1676192), two N-methyl-D-aspartate (NMDA) receptor antagonists with distinct pharmacological profiles. This document synthesizes available preclinical and clinical data to illuminate their comparative performance, supported by experimental data and detailed methodologies.
Both lanicemine and memantine target the NMDA receptor, a critical player in synaptic plasticity, learning, and memory. However, their nuanced mechanisms of action lead to different in vivo effects. Memantine is an uncompetitive, low-affinity antagonist with rapid, voltage-dependent blocking kinetics, approved for the treatment of moderate-to-severe Alzheimer's disease. Lanicemine, a low-trapping NMDA channel blocker, was investigated for treatment-resistant depression but its development was halted. Understanding their distinct in vivo characteristics is crucial for future drug development endeavors targeting the glutamatergic system.
Mechanism of Action: A Tale of Two Antagonists
At the molecular level, both compounds act as open-channel blockers of the NMDA receptor, meaning they only bind when the channel is activated by glutamate (B1630785) and a co-agonist (glycine or D-serine). However, the specifics of their interaction with the receptor channel differ significantly.
Memantine is characterized by its low affinity and rapid off-rate. This allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while sparing normal synaptic transmission.[1] Its voltage-dependency ensures that it is more effective at blocking tonically active extrasynaptic NMDA receptors, which are often implicated in neuronal damage.[1]
Lanicemine, on the other hand, is described as a "low-trapping" antagonist. This property suggests that it has a faster dissociation rate from the channel compared to more potent NMDA receptor blockers like ketamine. This characteristic was hypothesized to contribute to its potentially better side-effect profile, particularly regarding psychotomimetic effects.
Figure 1. Conceptual signaling pathway for Lanicemine and Memantine.
Pharmacokinetic Profile
A direct comparison of pharmacokinetic parameters in the same preclinical species is challenging due to the lack of head-to-head studies. However, data from separate in vivo studies in rats provide valuable insights.
| Parameter | Lanicemine (Human) | Memantine (Rat) |
| Route of Administration | Intravenous | Intravenous (IV), Oral (PO), Subcutaneous (SC) |
| Clearance (CL) | 9.43 L/h | 4.15 L/h/kg (IV) |
| Volume of Distribution (Vd) | V1: 106 L, V2: 47.3 L | 8.62 L/kg (IV) |
| Half-life (t1/2) | ~16 h | 1.9 h (IV) |
| Bioavailability (F) | N/A | ~29% (1 mg/kg PO), ~77% (10 mg/kg PO) |
| Brain-to-Plasma Ratio | Not reported | Increases from ~3 to >20 over time |
Note: Lanicemine data is from human studies, while memantine data is from rat studies. Direct comparison should be made with caution.
Experimental Protocols: Pharmacokinetics
Memantine in Rats:
-
Animals: Male Sprague-Dawley rats.
-
Dosing: Single intravenous (1 mg/kg), oral (1 and 10 mg/kg), or subcutaneous (1 and 10 mg/kg) administration.
-
Sample Collection: Blood and brain tissue collected at various time points post-dosing.
-
Analysis: Memantine concentrations in plasma and brain homogenates were determined using LC-MS/MS.[2]
Lanicemine in Humans:
-
Subjects: Healthy volunteers and patients with Major Depressive Disorder.
-
Dosing: Intravenous infusion.
-
Sample Collection: Plasma samples collected at multiple time points.
-
Analysis: Lanicemine concentrations were determined by validated analytical methods.
In Vivo Efficacy and Behavioral Effects
The differing pharmacological profiles of lanicemine and memantine translate to distinct behavioral and physiological effects in vivo.
Cognitive Effects
Memantine has been extensively studied in models of Alzheimer's disease, where it has demonstrated cognitive-enhancing effects. In transgenic mouse models of Alzheimer's, chronic memantine treatment has been shown to improve performance in memory tasks.
Lanicemine's effects on cognition are less clear, with studies primarily focusing on its potential antidepressant effects.
Antidepressant-like Effects
Lanicemine showed initial promise as a rapid-acting antidepressant, though it ultimately failed to meet primary endpoints in larger clinical trials. Preclinical studies in mice demonstrated that lanicemine could produce antidepressant-like effects in forced swim and tail suspension tests.
Memantine has also been investigated for antidepressant effects, but the results have been largely inconsistent. Some preclinical studies suggest potential antidepressant-like activity, but clinical evidence is weak.
Neurophysiological Effects
Both drugs modulate brain activity through their action on NMDA receptors. In rats, memantine has been shown to dose-dependently decrease the firing rate of hippocampal neurons.[3] Lanicemine has been found to induce changes in electroencephalography (EEG), specifically in the gamma frequency band, in both rodents and humans, which is considered a marker of NMDA receptor antagonism.
References
Lanicemine and Ketamine: A Comparative Analysis of their Impact on Prefrontal Cortex Connectivity
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor antagonists, ketamine and lanicemine (B1674462), have garnered significant attention for their potential as rapid-acting antidepressants. While both drugs target the glutamatergic system, their distinct pharmacological profiles translate to differing impacts on neural circuitry, particularly within the prefrontal cortex (PFC), a region critically implicated in the pathophysiology of depression. This guide provides an objective comparison of their effects on PFC connectivity, supported by experimental data, to inform future research and drug development.
Quantitative Comparison of Effects on Prefrontal Cortex Connectivity
A key differentiator between lanicemine and ketamine lies in their influence on PFC global brain connectivity (GBCr), a measure of the average functional connectivity of a brain region with the rest of the brain. The following table summarizes the quantitative findings from a randomized, placebo-controlled study in unmedicated patients with major depressive disorder (MDD).
| Drug | Dosage | Time Point | Change in PFC GBCr (Compared to Placebo) | p-value |
| Ketamine | 0.5 mg/kg (IV) | During Infusion | Significant Increase | 0.01[1][2] |
| 24-h Post-treatment | Significant Increase | 0.02[1][2] | ||
| Lanicemine | 100 mg (IV) | During Infusion | No Significant Effect | 0.45[1][2] |
| 24-h Post-treatment | No Significant Effect | 0.23[1][2] |
Experimental Protocols
The data presented above was derived from a robust clinical trial with the following methodology:
Study Design: A randomized, placebo-controlled, double-blind study was conducted with three parallel groups: intravenous (IV) ketamine, IV lanicemine, and IV placebo (saline).[2]
Participants: The study enrolled 56 unmedicated participants diagnosed with Major Depressive Disorder (MDD).[2] The participants were randomly assigned to one of the three treatment arms: ketamine (n=19), lanicemine (n=19), or placebo (n=18).[2]
Drug Administration:
-
Ketamine: A single intravenous infusion of 0.5 mg/kg was administered.[2]
-
Lanicemine: A single intravenous infusion of 100 mg was administered.[2]
-
Placebo: A single intravenous infusion of normal saline was administered.[2]
Neuroimaging:
-
Technique: Functional magnetic resonance imaging (fMRI) was used to assess brain connectivity.[2]
-
Data Acquisition: fMRI scans were completed at three time points: at baseline before the infusion, during the infusion, and 24 hours after the treatment.[2]
-
Analysis: Prefrontal cortex global brain connectivity with global signal regression (PFC GBCr) was computed from the time series of the fMRI data to measure changes in connectivity.[2]
Signaling Pathways and Mechanisms of Action
The differential effects of ketamine and lanicemine on prefrontal cortex connectivity can be attributed to their distinct interactions with the NMDA receptor and subsequent downstream signaling cascades.
References
A Comparative Analysis of (R)-ketamine and Lanicemine in Preclinical Models of Social Defeat Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of (R)-ketamine and the low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, lanicemine (B1674462), in preclinical models of social defeat stress. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in the field of antidepressant drug discovery and development.
Executive Summary
Preclinical studies utilizing the chronic social defeat stress (CSDS) model, an ethologically validated paradigm for inducing depression-like phenotypes in rodents, have revealed distinct efficacy profiles for (R)-ketamine and lanicemine. While both are NMDA receptor antagonists, (R)-ketamine consistently demonstrates robust and sustained antidepressant-like effects in this model. In contrast, lanicemine has not shown significant antidepressant effects in the same preclinical paradigms.[1] This guide will delve into the quantitative behavioral and molecular data that underpin these findings, detail the experimental methodologies employed, and illustrate the divergent signaling pathways implicated in their mechanisms of action.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a pivotal comparative study by Yang et al. (2017), which directly evaluated the effects of (R)-ketamine and lanicemine in the CSDS model in mice.
Table 1: Behavioral Effects of (R)-ketamine vs. Lanicemine in CSDS-Susceptible Mice
| Behavioral Test | Vehicle (Saline) | (R)-ketamine (10 mg/kg) | Lanicemine (10 mg/kg) | F-statistic, p-value |
| Social Interaction Time (s) | ~100 | ~150 | ~100 | F(3,20) = 9.555, p < 0.001 |
| Sucrose (B13894) Preference (%) | ~65 | ~85 | ~65 | F(3,20) = 9.555, p < 0.001 |
| Immobility Time in TST (s) | ~150 | ~75 | ~150 | F(3,20) = 7.025, p = 0.002 |
| Immobility Time in FST (s) | ~175 | ~100 | ~175 | F(3,20) = 4.722, p = 0.012 |
Data are approximated from graphical representations in Yang et al. (2017) and presented as mean values. TST: Tail Suspension Test; FST: Forced Swim Test.
Key Findings: A single administration of (R)-ketamine significantly reversed the social avoidance, anhedonia (reduced sucrose preference), and behavioral despair (increased immobility in TST and FST) induced by CSDS.[1] Conversely, lanicemine, at the same dose, had no significant effect on these depression-like behaviors.[1]
Experimental Protocols
Chronic Social Defeat Stress (CSDS) Model
This protocol is a widely used and validated method for inducing a depression-like phenotype in mice.
-
Animals: Male C57BL/6J mice are used as the experimental subjects, and larger, aggressive male CD-1 mice serve as the aggressors.
-
Housing: Experimental mice are individually housed. Aggressor CD-1 mice are also singly housed in a divided cage.
-
Procedure:
-
Defeat Sessions: For 10 consecutive days, each C57BL/6J mouse is introduced into the home cage of a novel CD-1 aggressor for a 5-10 minute period of physical defeat.
-
Sensory Contact: Following the physical interaction, the experimental mouse is housed in the adjacent compartment of the aggressor's cage, separated by a perforated Plexiglas divider, for the remainder of the 24-hour period. This allows for continuous sensory (visual, olfactory, and auditory) but not physical contact.
-
Rotation: To prevent habituation, the experimental mice are exposed to a new aggressor mouse each day.
-
-
Behavioral Screening: On day 11, a social interaction test is performed to phenotype mice as "susceptible" (socially avoidant) or "resilient" (not socially avoidant). A novel CD-1 mouse is placed in an interaction cage, and the amount of time the experimental mouse spends in the "interaction zone" is measured. Susceptible mice spend significantly less time in the interaction zone.
Behavioral Assays
-
Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.
-
Habituation: Mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution, for 48 hours.
-
Testing: Following a period of food and water deprivation (typically 12-24 hours), mice are given free access to both a water bottle and a 1% sucrose solution bottle for a set period (e.g., 1-2 hours).
-
Measurement: The amount of liquid consumed from each bottle is measured by weight. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100%.
-
-
Forced Swim Test (FST): This test assesses behavioral despair.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are placed in the water for a 6-minute session.
-
Measurement: The duration of immobility (floating motionless or making only small movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Signaling Pathways and Mechanisms of Action
The differential antidepressant effects of (R)-ketamine and lanicemine are believed to stem from their distinct impacts on intracellular signaling cascades that regulate synaptic plasticity.
(R)-ketamine: ERK-Dependent, mTOR-Independent Antidepressant Effects
(R)-ketamine's antidepressant actions in the CSDS model are linked to the activation of the Extracellular signal-regulated kinase (ERK) pathway, independent of the mammalian target of rapamycin (B549165) (mTOR) pathway.[2][3] This is a key distinction from (S)-ketamine, whose effects are mTOR-dependent.[2][3]
Lanicemine: Putative Involvement of the PI3K/Akt/mTOR Pathway
While lanicemine did not show antidepressant efficacy in the CSDS model, other studies in different depression models suggest its antidepressant-like effects may involve the PI3K/Akt/mTOR signaling pathway.[4] It is important to note that this pathway was not found to be significantly modulated by lanicemine in the context of the CSDS model where it was ineffective.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for comparing the effects of (R)-ketamine and lanicemine in the CSDS model.
Conclusion
In the context of the chronic social defeat stress model, (R)-ketamine demonstrates significant and sustained antidepressant-like properties, whereas lanicemine does not exhibit efficacy. The antidepressant effects of (R)-ketamine are associated with the activation of the ERK signaling pathway, which is distinct from the mTOR-dependent mechanism of (S)-ketamine. While lanicemine has shown some antidepressant-like effects in other preclinical models potentially through the PI3K/Akt/mTOR pathway, these effects do not translate to the CSDS model. These findings highlight the nuanced pharmacological differences between NMDA receptor antagonists and underscore the importance of specific signaling pathway engagement for achieving antidepressant efficacy in stress-related depression models. This comparative guide provides a foundation for further research into the development of novel, rapid-acting antidepressants with improved efficacy and side-effect profiles.
References
- 1. Comparison of (R)-ketamine and lanicemine on depression-like phenotype and abnormal composition of gut microbiota in a social defeat stress model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular signaling pathways involved in (S)- and (R)-ketamine antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lanicemine Dihydrochloride: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Lanicemine dihydrochloride (B599025) in a research setting, ensuring the protection of personnel and the environment.
Lanicemine dihydrochloride, an investigational NMDA receptor antagonist, requires meticulous handling and disposal procedures within laboratory environments. Adherence to established safety protocols and regulatory requirements is paramount to mitigate risks and ensure a safe operational workflow. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal process, consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information. In the absence of a specific SDS, general precautions for handling research-grade pharmaceutical compounds should be strictly followed.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling bulk quantities or if aerosolization is possible. |
Step-by-Step Disposal Protocol
1. Waste Classification and Segregation:
-
Initial Assessment: Treat all unused, expired, or contaminated this compound as chemical waste. Do not dispose of it in regular trash or down the drain.[2][3]
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
2. Containerization:
-
Primary Container: The original container, if intact and properly sealed, is ideal for storing the waste.
-
Waste Collection Container: If transferring waste, use a designated, leak-proof container made of a material compatible with the chemical. The container must have a secure, tight-fitting lid.
3. Labeling:
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Accumulation start date
-
Associated hazards (e.g., "Toxic")
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the pickup and disposal of chemical waste.
-
Licensed Waste Vendor: The EHS will coordinate with a licensed hazardous waste disposal company for the final disposal of the this compound, which will likely involve incineration at a permitted facility.[2][4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Safeguarding Researchers: Personal Protective Equipment and Disposal Protocols for Lanicemine Dihydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Lanicemine dihydrochloride (B599025) must adopt stringent safety protocols due to conflicting hazard information and potential environmental risks. While some sources classify the compound as non-hazardous, others recommend treating it as a hazardous substance until more definitive data is available. A deuterated analog, Lanicemine-d5, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach is essential to ensure personnel safety and prevent environmental contamination.
This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations and a comprehensive disposal plan.
Recommended Personal Protective Equipment (PPE)
All personnel handling Lanicemine dihydrochloride should use the following personal protective equipment. This is a baseline recommendation and should be adapted based on a site-specific risk assessment for the procedures being performed.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (Chemotherapy gloves recommended for handling hazardous drugs) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols. | Minimizes inhalation exposure. |
Experimental Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm. Do not dispose of this material down the drain or in regular trash[1].
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, weigh paper, etc.), and any lab materials that have come into direct contact with the compound in a dedicated, clearly labeled hazardous waste container[1].
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are kept closed when not in use[1].
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through an approved waste disposal plant or a licensed hazardous waste management company[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup[1].
-
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the responsible management and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
